molecular formula C13H12ClNO2S B1211140 Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate CAS No. 20287-70-1

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Cat. No.: B1211140
CAS No.: 20287-70-1
M. Wt: 281.76 g/mol
InChI Key: VTDNBASRFGRNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate (CAS Number 20287-70-1) is a high-purity organic compound with a molecular formula of C 13 H 12 ClNO 2 S and a molecular weight of 281.76 g/mol . This ester derivative features a chlorophenyl-substituted thiazole ring, a structure known to be a valuable scaffold in medicinal chemistry and chemical synthesis. As a key chemical intermediate, this compound is primarily used in scientific research and development. Thiazole derivatives bearing acetates are extensively utilized as building blocks for the synthesis of more complex molecules with potential pharmacological activities . Research into structurally similar compounds has indicated a range of interesting biological properties, including antimicrobial and anticancer activities, suggesting this acetate could serve as a precursor in developing new therapeutic agents . Its physical properties include a melting point of 114-116 °C and a density of approximately 1.288 g/cm³ . Handling and Usage: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDNBASRFGRNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174154
Record name 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20287-70-1
Record name 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Hantzsch Synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch synthesis for obtaining Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative of interest in medicinal chemistry. Thiazole rings are a common scaffold in many biologically active compounds.[1] This document outlines the synthetic strategy, detailed experimental protocols for the synthesis of precursors and the target molecule, and relevant chemical data.

Synthetic Strategy

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, typically involving the condensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, the most direct Hantzsch approach involves the reaction between 4-chlorothiobenzamide and ethyl 4-chloroacetoacetate. The 4-chlorothiobenzamide provides the C2-substituted aryl group, the nitrogen, and the sulfur atoms of the thiazole ring, while ethyl 4-chloroacetoacetate provides the C4 and C5 atoms, along with the ethyl acetate side chain at the C4 position.

Experimental Protocols

This section details the experimental procedures for the synthesis of the necessary starting materials and the final product.

2.1. Synthesis of 4-chlorothiobenzamide (Starting Material)

4-chlorothiobenzamide can be prepared from 4-chlorobenzonitrile and thioacetamide.

Protocol: A mixture of 4-chlorobenzonitrile (55.03 g) and thioacetamide (75.13 g) in dimethylformamide (600 ml) is chilled in an ice bath.[2] The solution is saturated with dry hydrogen chloride gas.[2] The reaction mixture is then slowly distilled on an oil bath at 100°C.[2] After the removal of the liquid, aqueous sodium bicarbonate is added to the residue.[2] The resulting solid is collected by filtration and recrystallized from toluene to yield 4-chlorothiobenzamide as yellow crystals.[2]

2.2. Synthesis of Ethyl 4-chloroacetoacetate (Starting Material)

Ethyl 4-chloroacetoacetate can be synthesized by the chlorination of ethyl acetoacetate using sulfuryl chloride.[3]

Protocol:

  • Add ethyl acetoacetate to a reactor and cool the vessel to 0-5°C.[3]

  • Slowly add sulfuryl chloride dropwise to the reactor, maintaining the reaction temperature between 0-5°C.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[3]

  • Remove the gas from the reactor by applying a vacuum at a temperature of 35-55°C.[3]

  • Heat the mixture to 85-95°C to distill and recover any unreacted ethyl acetoacetate.[3]

  • Cool the remaining crude product to 30°C to obtain ethyl 4-chloroacetoacetate.[3]

2.3. Hantzsch Synthesis of this compound (Final Product)

The following protocol is a constructed procedure based on the general principles of the Hantzsch thiazole synthesis, as a specific published procedure for this exact reaction was not identified.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in a suitable solvent such as absolute ethanol.

  • To this solution, add ethyl 4-chloroacetoacetate (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is anticipated to be complete within 3-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into cold water, which should induce the precipitation of the crude product.

  • Neutralize the solution with a dilute solution of sodium bicarbonate.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Data Presentation

The following tables summarize the quantitative data for the key compounds involved in this synthesis.

Table 1: Physical and Chemical Properties of Reactants and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-chlorothiobenzamideC₇H₆ClNS171.65Not specified
Ethyl 4-chloroacetoacetateC₆H₉ClO₃164.59Not applicable (liquid)
This compoundC₁₃H₁₂ClNO₂S281.76114-116

Data sourced from multiple chemical suppliers and databases.[4][5][6]

Mandatory Visualizations

4.1. Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Thiazole_Synthesis thioamide 4-chlorothiobenzamide intermediate1 Nucleophilic Attack (Thioenol intermediate) thioamide->intermediate1 1. haloketone Ethyl 4-chloroacetoacetate haloketone->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 2. intermediate3 Dehydration intermediate2->intermediate3 3. product Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate intermediate3->product 4.

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

4.2. Experimental Workflow

Experimental_Workflow start Start: Combine Reactants (4-chlorothiobenzamide & Ethyl 4-chloroacetoacetate) in Ethanol reflux Heat to Reflux (3-6 hours) start->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete cooling Cool to Room Temperature monitoring->cooling Complete precipitation Precipitate in Cold Water cooling->precipitation neutralization Neutralize with NaHCO3 precipitation->neutralization filtration Vacuum Filtration neutralization->filtration purification Recrystallization from Ethanol filtration->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate from Thioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a valuable heterocyclic compound in medicinal chemistry. The synthesis is based on the well-established Hantzsch thiazole synthesis, utilizing a thioamide and an α-halo-β-ketoester as key precursors.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process starting from commercially available materials. The overall strategy involves:

  • Synthesis of 4-chlorothiobenzamide: The required thioamide intermediate is prepared from 4-chlorobenzonitrile.

  • Hantzsch Thiazole Synthesis: The core thiazole ring is constructed by the condensation of 4-chlorothiobenzamide with a suitable α-halo-β-ketoester, in this case, ethyl 4-chloro-3-oxobutanoate.

The logical workflow for this synthesis is depicted below.

G cluster_0 Preparation of Starting Materials cluster_1 Preparation of α-halo-β-ketoester cluster_2 Hantzsch Thiazole Synthesis 4-chlorobenzonitrile 4-chlorobenzonitrile 4-chlorothiobenzamide 4-chlorothiobenzamide 4-chlorobenzonitrile->4-chlorothiobenzamide Thioamidation Thioacetamide Thioacetamide Thioacetamide->4-chlorothiobenzamide Final Product This compound 4-chlorothiobenzamide->Final Product Condensation/Cyclization Ethyl acetoacetate Ethyl acetoacetate Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate Ethyl acetoacetate->Ethyl 4-chloro-3-oxobutanoate Chlorination Sulfuryl chloride Sulfuryl chloride Sulfuryl chloride->Ethyl 4-chloro-3-oxobutanoate Ethyl 4-chloro-3-oxobutanoate->Final Product

Figure 1: Overall synthetic workflow.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key intermediates and the final product.

Synthesis of 4-chlorothiobenzamide

This protocol describes the conversion of 4-chlorobenzonitrile to 4-chlorothiobenzamide.

Reaction:

Experimental Procedure:

A mixture of 55.03 g of 4-chlorobenzonitrile and 75.13 g of thioacetamide in 600 ml of dimethylformamide (DMF) is chilled in an ice bath.[1] The solution is saturated with dry hydrogen chloride gas while maintaining the low temperature.[1] The reaction mixture is then slowly distilled on an oil bath at 100°C.[1] After removal of the liquid, aqueous sodium bicarbonate is added to the solid residue.[1] The resulting solid is collected by filtration and recrystallized from toluene to yield 4-chlorothiobenzamide as yellow crystals.[1]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
4-chlorobenzonitrile137.5755.030.40
Thioacetamide75.1375.131.00
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
4-chlorothiobenzamide171.6448.3570.4

Table 1: Reactant and product data for the synthesis of 4-chlorothiobenzamide.

Synthesis of Ethyl 4-chloro-3-oxobutanoate

This protocol details the chlorination of ethyl acetoacetate to produce ethyl 4-chloro-3-oxobutanoate.

Reaction:

Experimental Procedure:

Ethyl acetoacetate is added to a reactor and cooled to 0-5°C. Sulfuryl chloride is then added dropwise, maintaining the reaction temperature at 0-5°C. After the addition is complete, the mixture is stirred at room temperature for 2-4 hours. The gas in the reactor is then removed under vacuum at a temperature of 35-55°C. The temperature is then raised to 85-95°C to distill and recover any unreacted ethyl acetoacetate. Finally, the reaction mixture is cooled to 30°C to obtain the crude ethyl 4-chloro-3-oxobutanoate.

Quantitative Data:

ReactantMolar Mass ( g/mol )Molar Ratio
Ethyl acetoacetate130.141.0
Sulfuryl chloride134.970.89
Product Molar Mass ( g/mol ) Yield
Ethyl 4-chloro-3-oxobutanoate164.59Not specified

Table 2: Reactant and product data for the synthesis of ethyl 4-chloro-3-oxobutanoate.

Synthesis of this compound

This section describes the final Hantzsch thiazole synthesis to produce the target compound.

Reaction:

Experimental Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4-chlorothiobenzamide (1 equivalent) and ethyl 4-chloro-3-oxobutanoate (1.1 equivalents) are dissolved in absolute ethanol. The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Quantitative Data:

ReactantMolar Mass ( g/mol )Equivalents
4-chlorothiobenzamide171.641.0
Ethyl 4-chloro-3-oxobutanoate164.591.1
Product Molar Mass ( g/mol ) Yield
This compound281.76Not specified

Table 3: Reactant and product data for the Hantzsch thiazole synthesis.

Characterization of the Final Product

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties:

PropertyValue
Molecular FormulaC₁₃H₁₂ClNO₂S
Molar Mass281.76 g/mol
Melting Point114-116°C

Table 4: Physical properties of this compound.

Spectroscopic Data:

TechniqueData
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Mass Spec (GC-MS) m/z: 281, 208, 168

Table 5: Spectroscopic data for this compound.

Reaction Mechanism

The core of this synthesis, the Hantzsch thiazole synthesis, proceeds through a well-established mechanism.

G Thioamide 4-chlorothiobenzamide Intermediate1 Nucleophilic attack of sulfur Thioamide->Intermediate1 Alpha-halo-beta-ketoester Ethyl 4-chloro-3-oxobutanoate Alpha-halo-beta-ketoester->Intermediate1 Intermediate2 Intramolecular cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 FinalProduct This compound Intermediate3->FinalProduct

Figure 2: Mechanism of the Hantzsch thiazole synthesis.

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the α-halo-β-ketoester, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the keto group. The final step involves the dehydration of the resulting intermediate to form the aromatic thiazole ring.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound from readily available starting materials. The Hantzsch thiazole synthesis provides an efficient route to this important heterocyclic scaffold. The provided experimental protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Technical Guide: Purification and Characterization of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification and characterization of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative of interest in pharmaceutical research. This document outlines detailed methodologies for purification and various analytical techniques for characterization, presenting quantitative data in a structured format for clarity and comparison.

Compound Overview

This compound is a heterocyclic compound featuring a central thiazole ring. Its structure and physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₂ClNO₂S[1]
Molecular Weight 281.76 g/mol [1]
Melting Point 114-116 °C
Appearance Expected to be a solid at room temperature
IUPAC Name ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate[1]

Synthesis

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.[2][3]

General Hantzsch Thiazole Synthesis Protocol

The Hantzsch synthesis is a versatile method for the preparation of thiazole derivatives.[2] The general reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

G reagents α-Haloketone + Thioamide intermediate Cyclocondensation Intermediate reagents->intermediate Reaction product Thiazole Derivative intermediate->product Dehydration

Caption: General scheme of the Hantzsch thiazole synthesis.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. The two primary methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system.

  • Solvent Selection : Ethanol is a common solvent for the recrystallization of thiazole derivatives. Alternatively, a mixed solvent system such as ethyl acetate/hexane can be employed. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution : Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase : Silica gel is a commonly used stationary phase for the purification of moderately polar organic compounds.

  • Mobile Phase (Eluent) : A mixture of non-polar and polar solvents is typically used. For this compound, a gradient of hexane and ethyl acetate is a suitable eluent system.

  • Column Packing : The silica gel is packed into a glass column as a slurry with the initial, least polar eluent.

  • Sample Loading : The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

  • Elution : The eluent is passed through the column, and the separated compounds are collected in fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.

  • Fraction Analysis : The composition of the collected fractions is monitored by thin-layer chromatography (TLC).

  • Solvent Removal : Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

G cluster_purification Purification Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Recrystallization Column Column Chromatography (Silica Gel) Crude->Column Chromatography Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure Pure Crystals Filter->Pure Elute Elute with Hexane/ Ethyl Acetate Gradient Column->Elute Collect Collect Fractions Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Evaporate->Pure

Caption: Workflow for purification of the target compound.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will show distinct signals for the protons in the ethyl group, the methylene bridge, the thiazole ring, and the chlorophenyl group.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Triplet (t)3H-CH₂CH
~4.2Quartet (q)2H-CH ₂CH₃
~4.0Singlet (s)2H-CH ₂-Thiazole
~7.4Doublet (d)2HAromatic H (ortho to Cl)
~7.8Doublet (d)2HAromatic H (meta to Cl)
~7.5Singlet (s)1HThiazole-H

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~14-CH₂C H₃
~61-C H₂CH₃
~35-C H₂-Thiazole
~115Thiazole-C 5
~127Aromatic C H
~129Aromatic C H
~133Aromatic C -Cl
~134Aromatic C -Thiazole
~150Thiazole-C 4
~168Thiazole-C 2
~170C =O (Ester)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. PubChem provides some 13C NMR data for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1735StrongC=O stretch (Ester)
~1600, 1480Medium-WeakC=C stretch (Aromatic)
~1550MediumC=N stretch (Thiazole)
~1240StrongC-O stretch (Ester)
~1100-1000StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 281 (for ³⁵Cl) and 283 (for ³⁷Cl) in a roughly 3:1 ratio.[1]

Table 5: Expected Mass Spectrometry Fragmentation

m/zPossible Fragment
281/283[M]⁺
236/238[M - OCH₂CH₃]⁺
208/210[M - COOCH₂CH₃]⁺
139[C₆H₄Cl-C≡S]⁺
111[C₆H₄Cl]⁺

Note: Fragmentation patterns are predicted based on common fragmentation pathways for esters and aromatic compounds. PubChem provides GC-MS data for this compound.[1]

G cluster_characterization Characterization Techniques Compound This compound MW: 281.76 NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structural Elucidation IR IR Spectroscopy Compound->IR Functional Group ID MS Mass Spectrometry Compound->MS MW and Fragmentation

Caption: Analytical techniques for characterization.

Conclusion

This technical guide has detailed the essential procedures for the purification and characterization of this compound. The provided protocols for recrystallization and column chromatography offer effective means of obtaining a high-purity compound. The expected data from NMR, IR, and mass spectrometry serve as a benchmark for structural confirmation and purity assessment. This information is intended to support researchers and scientists in their work with this and related thiazole derivatives.

References

A Technical Guide to the Characterization of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative with potential applications in medicinal chemistry and drug development. Thiazole-containing compounds are known to exhibit a wide range of biological activities. The structural formula and key properties of the title compound are presented below.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₂ClNO₂S
Molecular Weight281.76 g/mol
CAS Number20287-70-1
AppearanceExpected to be a solid
Melting Point114-116 °C

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85Doublet (d)2HAr-H (ortho to Cl)
~7.40Doublet (d)2HAr-H (meta to Cl)
~7.10Singlet (s)1HThiazole-H (C5)
4.20Quartet (q)2H-O-CH₂ -CH₃
3.85Singlet (s)2H-CH₂ -COO-
1.28Triplet (t)3H-O-CH₂-CH₃

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170.0C =O (Ester)
~165.0Thiazole-C 2
~150.0Thiazole-C 4
~134.0Ar-C -Cl
~132.0Ar-C (ipso)
~129.0Ar-C H
~127.0Ar-C H
~115.0Thiazole-C 5
~61.5-O-CH₂ -CH₃
~35.0-CH₂ -COO-
~14.0-O-CH₂-CH₃

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/z ValuePredicted Fragment Ion
281/283[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
236/238[M - OCH₂CH₃]⁺
208/210[M - COOCH₂CH₃]⁺
139/141[Cl-C₆H₄-C≡S]⁺
111/113[Cl-C₆H₄]⁺

Experimental Protocols

The following sections detail the probable synthetic route for this compound and the general procedures for obtaining NMR and mass spectra.

The most common and effective method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme:

4-chlorothiobenzamide + Ethyl 4-chloroacetoacetate → this compound

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-chlorothiobenzamide (1.0 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Addition of α-haloketone: To this solution, add ethyl 4-chloroacetoacetate (1.1 equivalents).

  • Reaction: The reaction mixture is then heated to reflux with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Injector Temperature: Typically 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the compound (e.g., 400 amu).

    • Source Temperature: Typically 230 °C.

Visualized Workflows

The following diagrams illustrate the proposed synthesis and analytical characterization workflows.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product Reactant1 4-chlorothiobenzamide Condensation Hantzsch Condensation (Ethanol, Reflux) Reactant1->Condensation Reactant2 Ethyl 4-chloroacetoacetate Reactant2->Condensation Workup Aqueous Work-up (NaHCO3 wash) Condensation->Workup Purification Column Chromatography Workup->Purification Product Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate Purification->Product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Start Purified Compound NMR_Prep Sample Preparation (Dissolve in CDCl3) Start->NMR_Prep MS_Prep Sample Preparation (Dilute in MeOH) Start->MS_Prep H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Prep->C13_NMR NMR_Data ¹H and ¹³C NMR Spectra H1_NMR->NMR_Data C13_NMR->NMR_Data GCMS GC-MS (EI) Analysis MS_Prep->GCMS MS_Data Mass Spectrum GCMS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Analytical workflow for the characterization of the target compound.

Navigating the Structural Landscape of Thiazole-Based Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Crystallography, Synthesis, and Biological Activities of 2-(4-chlorophenyl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

While the precise crystal structure of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is not publicly available in crystallographic databases, this technical guide provides a comprehensive analysis of a closely related analogue, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole , for which detailed crystallographic data has been published. This guide will serve as a valuable resource by presenting its crystal structure, synthesis, and exploring the broader biological activities and potential mechanisms of action of the 2-(4-chlorophenyl)thiazole scaffold.

I. Crystallographic Analysis of a Representative 2-(4-chlorophenyl)thiazole

The structural elucidation of small molecules is paramount in understanding their chemical behavior and biological interactions. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and the intermolecular forces that govern the crystalline state.

Data Presentation

The following table summarizes the key crystallographic data and structure refinement parameters for the analogue compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.

Parameter Value
Empirical formulaC18H16ClNO2S
Formula weight345.83
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensions
a10.123(2) Å
b12.456(3) Å
c13.567(3) Å
α90°
β109.45(3)°
γ90°
Volume1614.3(6) ų
Z4
Density (calculated)1.423 Mg/m³
Absorption coefficient0.388 mm⁻¹
F(000)720
Data collection and refinement
Theta range for data collection2.37 to 25.00°
Reflections collected11432
Independent reflections2841 [R(int) = 0.041]
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2841 / 0 / 210
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.117
R indices (all data)R1 = 0.057, wR2 = 0.126

II. Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. This section provides protocols for the synthesis of the analogue compound and standard biological assays relevant to the 2-(4-chlorophenyl)thiazole scaffold.

Synthesis and Crystallization of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole

The synthesis of the title analogue follows a well-established route for thiazole ring formation.

Synthesis Workflow

G reagent1 4-Chlorobenzothioamide reaction Ethanol, Reflux reagent1->reaction + reagent2 2-Bromo-1-phenyl-3,3-dimethoxypropan-1-one reagent2->reaction + product 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole reaction->product

Caption: Synthesis of the analogue compound.

Procedure:

  • Reaction Setup: A mixture of 4-chlorobenzothioamide (1 mmol) and 2-bromo-1-phenyl-3,3-dimethoxypropan-1-one (1 mmol) is taken in absolute ethanol (20 mL).

  • Reaction Condition: The reaction mixture is refluxed for 4 hours.

  • Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • Crystallization: The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate) and then recrystallized from a suitable solvent system (e.g., ethanol or acetone) by slow evaporation at room temperature to yield single crystals suitable for X-ray diffraction analysis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow for Anticancer Screening

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cell_culture Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_culture->incubation1 add_compound Add varying concentrations of test compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: General workflow for an MTT assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

III. Biological Activities of the 2-(4-chlorophenyl)thiazole Scaffold

Derivatives of 2-(4-chlorophenyl)thiazole have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Data Presentation

The following table summarizes the reported biological activities of various 2-(4-chlorophenyl)thiazole derivatives.

Compound Class Target Activity Metric Value Reference
4-(4-chlorophenyl)thiazol-2-yl amidesHL-60 (Human leukemia)IC50High cytotoxicity[1]
4-(4-chlorophenyl)thiazol-2-yl amidesTHP-1 (Human monocytic leukemia)IC50Cytotoxic activity[1]
2-(4-chlorophenyl)thiazole derivativesStaphylococcus aureusMIC0.4–0.8 μg/mL[2]
2-(4-chlorophenyl)thiazole derivativesEscherichia coliMIC0.4–1.6 μg/mL[2]
4-(4-chlorophenyl)thiazol-2-aminesDNase IIC5079.79 µM
4-(4-chlorophenyl)thiazol-2-amines5-LOIC5050 nM
Proposed Mechanism of Action: Induction of Apoptosis

Several studies suggest that the anticancer effects of thiazole derivatives are mediated through the induction of apoptosis, or programmed cell death.[3] A plausible signaling cascade is depicted below.

Proposed Apoptotic Signaling Pathway

G cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nuc Nucleus compound 2-(4-chlorophenyl)thiazole Derivative bax Bax activation compound->bax bcl2 Bcl-2 inhibition compound->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 dna_frag DNA Fragmentation cas3->dna_frag apoptosis Apoptosis dna_frag->apoptosis

References

Physical and chemical properties of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 20287-70-1, is a thiazole derivative containing a 4-chlorophenyl substituent.[1][2][3][4][5][6][7] Its chemical structure combines a thiazole ring, an ethyl acetate group, and a chlorinated aromatic ring, which contribute to its specific physicochemical and biological properties.

Identifiers and Molecular Characteristics
PropertyValueReference
IUPAC Name ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate[3]
Synonyms 2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester, Ethyl fenclozate[1][4][6]
CAS Number 20287-70-1[1][2][3][4][5][6][7]
Molecular Formula C₁₃H₁₂ClNO₂S[1][2][3][4][5][6][7]
Molecular Weight 281.76 g/mol [1][3][5][7]
Canonical SMILES CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl[7]
Physicochemical Data
PropertyValueReference
Melting Point 114-116 °C[1][5]
Boiling Point (Predicted) 400.6 ± 55.0 °C at 760 mmHg[5]
Density (Predicted) 1.288 g/cm³[5]
Flash Point (Predicted) 196.1 °C[1]
pKa (Predicted) 0.10 ± 0.10[5]
LogP (Predicted) 3.5691[2]
Topological Polar Surface Area (TPSA) 39.19 Ų[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 4[2]

Synthesis and Purification

Proposed Experimental Protocol (Hantzsch Thiazole Synthesis)

Reactants:

  • 4-Chlorothiobenzamide

  • Ethyl 4-chloroacetoacetate

  • A suitable solvent (e.g., ethanol, acetone)

  • A base (optional, e.g., sodium bicarbonate, pyridine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiobenzamide in a suitable solvent such as ethanol.

  • Addition of Reactants: To this solution, add an equimolar amount of ethyl 4-chloroacetoacetate. If a base is used, it can be added at this stage to neutralize the hydrohalic acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any inorganic impurities.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Spectral Data

Detailed spectral data with peak assignments for this compound are not explicitly provided in the surveyed literature. However, the availability of ¹H NMR, ¹³C NMR, and mass spectrometry data is indicated in chemical databases.[3] Based on the chemical structure, the following spectral characteristics can be anticipated:

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
  • Ethyl group protons: A triplet corresponding to the -CH₃ group and a quartet for the -CH₂- group.

  • Methylene protons: A singlet for the -CH₂- group attached to the thiazole ring.

  • Thiazole proton: A singlet for the proton on the thiazole ring.

  • Aromatic protons: Doublets corresponding to the protons on the 4-chlorophenyl ring, showing a characteristic para-substitution pattern.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
  • Ethyl group carbons: Signals for the methyl (-CH₃) and methylene (-CH₂-) carbons.

  • Ester carbonyl carbon: A signal in the downfield region characteristic of a carbonyl group.

  • Methylene carbon: A signal for the -CH₂- carbon adjacent to the thiazole ring.

  • Thiazole ring carbons: Signals corresponding to the carbon atoms of the thiazole ring.

  • Aromatic carbons: Signals for the carbons of the 4-chlorophenyl ring, including the carbon attached to the chlorine atom.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (281.76 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak and chlorine-containing fragments.

  • Major Fragmentation Peaks: Fragmentation may occur at the ester linkage, leading to the loss of the ethoxy group or the entire ethyl acetate moiety. Cleavage of the bond between the methylene group and the thiazole ring is also possible.

Biological Activity and Potential Mechanisms of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][8][9][10] While the specific mechanisms of action for this compound have not been fully elucidated, the potential pathways can be inferred from studies on related compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of some thiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[10][11] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Some benzothiazole derivatives have also been shown to exert their anti-inflammatory effects by targeting the NF-κB/COX-2/iNOS signaling pathway.[12]

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid releases PLA2->Phospholipids acts on COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates Target_Compound Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate Target_Compound->COX_Enzymes inhibits (potential)

Caption: Potential anti-inflammatory mechanism via COX inhibition.

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds are often linked to the inhibition of essential bacterial enzymes.[2][4][13][14] For instance, some thiazole derivatives have been found to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[2] Other potential targets include DNA gyrase and thymidylate kinase, which are crucial for bacterial DNA replication and synthesis.[13]

Antimicrobial_Workflow Start Start Compound_Prep Prepare stock solution of This compound Start->Compound_Prep Bacterial_Culture Culture bacterial strains (e.g., S. aureus, E. coli) Start->Bacterial_Culture MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Compound_Prep->MIC_Assay Bacterial_Culture->MIC_Assay MBC_Assay Perform Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Data_Analysis Analyze and Interpret Data MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., enzyme inhibition assays) Mechanism_Study->Data_Analysis Data_Analysis->Mechanism_Study if active Conclusion Conclusion on Antimicrobial Activity Data_Analysis->Conclusion

Caption: Workflow for evaluating antimicrobial activity.

Conclusion

This compound is a molecule of interest for drug discovery, with predicted physicochemical properties that suggest good drug-like characteristics. While detailed experimental data on its synthesis and biological mechanisms are still emerging, its structural similarity to other biologically active thiazole derivatives indicates a strong potential for anti-inflammatory and antimicrobial applications. Further research is warranted to fully characterize its pharmacological profile and establish its therapeutic potential.

References

A Comprehensive Technical Guide to the Biological Screening of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential biological activities of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative with potential therapeutic applications. Drawing upon data from structurally similar compounds, this document outlines its predicted antimicrobial, anticancer, and anti-inflammatory properties. This guide offers detailed experimental protocols for the evaluation of these activities and visual representations of experimental workflows and potential signaling pathways to support further research and drug development efforts.

Potential Biological Activities

While comprehensive biological screening data for this compound is not extensively available in the public domain, the broader class of thiazole derivatives has demonstrated a wide range of pharmacological activities. Based on the biological evaluation of structurally related compounds, this compound is predicted to exhibit the following biological effects:

  • Antimicrobial and Antifungal Activity : Thiazole-containing compounds are recognized for their potential to combat various bacterial and fungal infections.[1]

  • Anti-inflammatory Properties : The core thiazole structure is a key component in compounds that modulate inflammatory responses.[1]

  • Anticancer Activity : Numerous thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Data on Structurally Related Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological activity data of structurally similar thiazole derivatives.

Table 1: Anticancer Activity of Related Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phenyl- and 4-chlorophenyl-substituted pyridopyrimidinone-thiazole hybrid (K5)MCF-7 (Breast Cancer)119[2]
Phenyl- and 4-chlorophenyl-substituted pyridopyrimidinone-thiazole hybrid (K5)HeLa (Cervical Cancer)15[2]
Thiazole conjugated amino acid derivative (5a)A549 (Lung Cancer)8.02[3]
Thiazole conjugated amino acid derivative (5a)HeLa (Cervical Cancer)6.51[3]
Thiazole conjugated amino acid derivative (5a)MCF-7 (Breast Cancer)6.84[3]

Table 2: Antimicrobial Activity of Related Thiazole Derivatives

Compound/DerivativeMicroorganismMIC (mg/L)Reference
[2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3d)Staphylococcus aureus ATCC 6538156[4]
[2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3d)Staphylococcus epidermidis ATCC 1222878[4]
[2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3e)Staphylococcus epidermidis ATCC 1222862.5[4]
[2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3h)Staphylococcus epidermidis ATCC 1222862.5[4]
[2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3d)Candida albicans ATCC 10231156[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the biological activities of this compound.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa, A549) into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the compound to the wells at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include control wells with vehicle only. Incubate the plates for 48-72 hours.[5]

  • MTT Addition : Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization : Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4]

  • Preparation of Inoculum : Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized turbidity.[4]

  • Compound Dilution : Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4]

  • Inoculation : Add a standardized inoculum of the test microorganism to each well.

  • Incubation : Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of a compound in rodents.[6]

  • Animal Acclimatization : Acclimate Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration : Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Nimesulide).[6][7]

  • Induction of Edema : One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement : Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6]

  • Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing Experimental and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical workflow for biological screening and a potential signaling pathway that may be modulated by thiazole derivatives.

Experimental_Workflow cluster_screening Biological Screening Workflow cluster_analysis Data Analysis and Further Steps Compound This compound Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Anti_inflammatory Anti-inflammatory Screening (Carrageenan-induced Paw Edema) Compound->Anti_inflammatory Data Data Collection (IC50, MIC, % Inhibition) Antimicrobial->Data Anticancer->Data Anti_inflammatory->Data Mechanism Mechanism of Action Studies (Signaling Pathways) Data->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

A general workflow for the biological screening of a test compound.

Signaling_Pathway cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway Thiazole Thiazole Derivative (e.g., this compound) NFkB NF-κB Pathway Thiazole->NFkB Inhibition MAPK MAPK Pathway Thiazole->MAPK Inhibition Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Inflammatory_Mediators Activation MAPK->Inflammatory_Mediators Activation Inflammation Inflammation Inflammatory_Mediators->Inflammation

A hypothesized anti-inflammatory signaling pathway for thiazole derivatives.

Potential Mechanisms of Action

Based on studies of related thiazole compounds, the potential mechanisms of action for this compound could involve the modulation of key signaling pathways implicated in inflammation and cancer.

  • Inhibition of Inflammatory Pathways : Thiazole derivatives have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] These pathways are crucial for the production of pro-inflammatory mediators. By inhibiting these pathways, the compound could reduce the expression of cytokines like TNF-α and IL-6, thereby exerting its anti-inflammatory effects.[8]

  • Induction of Apoptosis in Cancer Cells : Some thiazole derivatives have been found to induce programmed cell death, or apoptosis, in cancer cells.[5][10] This is a critical mechanism for anticancer agents, as it leads to the elimination of malignant cells. The induction of apoptosis could be a key component of the compound's potential anticancer activity.

Further research is necessary to elucidate the precise mechanisms of action of this compound and to confirm these predicted biological activities. The protocols and data presented in this guide provide a solid foundation for initiating such investigations.

References

Potential Therapeutic Targets of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative with a range of reported biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.[1] The thiazole scaffold is a common feature in many biologically active compounds, contributing to their therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic targets of this compound, drawing upon data from related compounds and general mechanisms attributed to the thiazole class. It is important to note that while the broader class of thiazole-containing molecules has been studied, specific quantitative data and detailed mechanistic studies for this exact compound are limited in publicly available scientific literature.

Potential Therapeutic Areas and General Mechanisms of Action

The diverse biological activities of thiazole derivatives suggest that this compound may act on multiple molecular targets. The primary therapeutic areas of interest based on existing literature for similar compounds are:

  • Antimicrobial and Antifungal Activity: Thiazole-containing compounds are known to interfere with essential microbial processes.

  • Anti-inflammatory Activity: Several thiazole derivatives have demonstrated the ability to modulate inflammatory pathways.

  • Anticancer Activity: The cytotoxic properties of thiazole analogs against various cancer cell lines have been reported.

The following sections will delve into the potential molecular targets within each of these therapeutic areas.

Potential Antimicrobial and Antifungal Targets

While specific enzyme inhibition data for this compound is not available, the established mechanisms of action for other thiazole-based antimicrobial and antifungal agents provide valuable insights into its potential targets.

2.1. Fungal Ergosterol Biosynthesis Pathway

A primary mechanism for many azole-based antifungal agents, including thiazoles, is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The key enzyme in this pathway is 14α-demethylase , a cytochrome P450 enzyme.

  • Proposed Mechanism: this compound may bind to the active site of 14α-demethylase, disrupting the synthesis of ergosterol. This leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane.

Antifungal_Mechanism cluster_Fungus Fungal Cell Lanosterol Lanosterol Demethylase 14α-demethylase (Cytochrome P450) Lanosterol->Demethylase Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Demethylase->Ergosterol Conversion Compound Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate Compound->Demethylase Inhibition

Caption: Proposed inhibition of fungal 14α-demethylase.

2.2. Bacterial DNA Gyrase and Topoisomerase IV

Thiazole derivatives have been investigated as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, repair, and recombination in bacteria, making them attractive targets for antibiotics.

  • Proposed Mechanism: The compound could potentially bind to the ATP-binding site of the GyrB subunit of DNA gyrase or the ParE subunit of topoisomerase IV, preventing the conformational changes required for their enzymatic activity. This would lead to the inhibition of DNA supercoiling and decatenation, ultimately resulting in bacterial cell death.

Potential Anti-inflammatory Targets

The anti-inflammatory properties of thiazole-containing molecules are often attributed to their ability to modulate key inflammatory pathways.

3.1. Cyclooxygenase (COX) Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Proposed Mechanism: this compound might act as an inhibitor of COX-1 and/or COX-2, reducing the production of prostaglandins and thereby alleviating inflammatory symptoms.

Anti_Inflammatory_Pathway cluster_Inflammation Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate Compound->COX Potential Inhibition

Caption: Potential inhibition of COX enzymes in the inflammatory pathway.

Potential Anticancer Targets

The cytotoxic activity of thiazole derivatives against cancer cells suggests interference with critical cellular processes required for proliferation and survival.

4.1. Tyrosine Kinases

Many anticancer drugs target tyrosine kinases , enzymes that play a crucial role in cell signaling pathways controlling cell growth, differentiation, and survival. The epidermal growth factor receptor (EGFR) is a prominent example.

  • Proposed Mechanism: The 2-aminothiazole scaffold, present in some anticancer drugs, is known to interact with the ATP-binding site of tyrosine kinases. It is plausible that this compound or its metabolites could exhibit inhibitory activity against specific tyrosine kinases involved in cancer progression.

Quantitative Data Summary

As of the latest literature review, no specific quantitative data (e.g., IC50, Ki, or EC50 values) for this compound against specific molecular targets has been published. The table below is presented as a template for future research findings.

Target ClassPotential Specific TargetCompoundActivity (IC50/Ki/EC50)Assay TypeReference
Antifungal14α-demethylaseThis compoundData Not AvailableEnzyme Inhibition AssayN/A
AntibacterialDNA Gyrase (GyrB)This compoundData Not AvailableEnzyme Inhibition AssayN/A
AntibacterialTopoisomerase IV (ParE)This compoundData Not AvailableEnzyme Inhibition AssayN/A
Anti-inflammatoryCOX-1This compoundData Not AvailableEnzyme Inhibition AssayN/A
Anti-inflammatoryCOX-2This compoundData Not AvailableEnzyme Inhibition AssayN/A
AnticancerEGFR Tyrosine KinaseThis compoundData Not AvailableKinase Inhibition AssayN/A

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently available in published literature. However, standard assays can be employed to investigate its activity against the potential targets discussed.

6.1. General Workflow for Target Identification and Validation

Experimental_Workflow cluster_Workflow Target Identification Workflow PhenotypicScreening Phenotypic Screening (e.g., Antimicrobial, Cytotoxicity Assays) TargetIdentification Target Identification (e.g., Affinity Chromatography, Proteomics) PhenotypicScreening->TargetIdentification BiochemicalAssay Biochemical/Enzymatic Assays (e.g., IC50 Determination) TargetIdentification->BiochemicalAssay CellularAssay Cell-Based Assays (e.g., Pathway Analysis) BiochemicalAssay->CellularAssay InVivoModel In Vivo Models (e.g., Efficacy and Toxicity Studies) CellularAssay->InVivoModel

Caption: A general experimental workflow for target identification.

6.2. Example Protocol: In Vitro Enzyme Inhibition Assay (General)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme (e.g., 14α-demethylase, COX-2).

  • Materials:

    • Purified recombinant enzyme.

    • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate).

    • Assay buffer specific to the enzyme.

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor.

    • 96-well microplate.

    • Microplate reader (fluorometer or spectrophotometer).

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control.

    • Incubate the plate for a pre-determined time at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the change in fluorescence or absorbance over time using a microplate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, with potential applications in infectious diseases, inflammation, and oncology. However, the current body of literature lacks specific data on its molecular targets and mechanisms of action. Future research should focus on:

  • Systematic screening of this compound against a panel of relevant enzymes and receptors to identify its primary target(s).

  • Quantitative determination of its potency and selectivity through detailed enzyme kinetics and binding studies.

  • Structure-activity relationship (SAR) studies to optimize the compound for improved activity and pharmacokinetic properties.

  • In vivo studies in relevant disease models to validate the therapeutic potential of this compound.

By elucidating the specific molecular interactions of this compound, the scientific community can better understand its therapeutic potential and accelerate its development into a clinically useful agent.

References

In Silico Modeling of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This technical guide provides a comprehensive framework for the in silico modeling of a specific thiazole derivative, Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. While extensive experimental data for this particular compound is not widely available in public literature, its structural similarity to other biologically active thiazoles suggests its potential as a therapeutic agent, particularly in the areas of oncology and anti-inflammatory applications.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It outlines a systematic in silico approach to investigate the therapeutic potential of this compound, from initial compound characterization to predictive bioactivity and pharmacokinetic profiling. The methodologies presented herein are designed to accelerate the drug discovery process by prioritizing experimental studies and providing insights into the compound's mechanism of action at a molecular level.

Compound Profile

A thorough understanding of the physicochemical properties of a compound is the foundation of any in silico study. The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate[4]
CAS Number 20287-70-1[5]
Molecular Formula C13H12ClNO2S[5]
Molecular Weight 281.76 g/mol [4]
Canonical SMILES CCOC(=O)CC1=CSC(=N1)C2=CC=C(Cl)C=C2)[4]
InChI Key QYLWUGIUMLKQOV-UHFFFAOYSA-N[4]
Melting Point 114-116°C[2]
Boiling Point 400.6°C at 760 mmHg[2]

In Silico Modeling Workflow

The in silico evaluation of a small molecule for drug discovery purposes typically follows a structured workflow. This workflow is designed to systematically assess the compound's potential to interact with biological targets and its drug-like properties.

G cluster_0 In Silico Workflow A Ligand Preparation B Target Selection A->B Physicochemical Properties C Molecular Docking B->C Protein Target Structures D Molecular Dynamics Simulation C->D Top Ranked Poses F Data Analysis & Hit Prioritization D->F Binding Stability E ADMET Prediction E->F Drug-likeness Profile G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg activates PI3K_VEGF PI3K VEGFR2->PI3K_VEGF activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis Endothelial Cell Proliferation PKC->Angiogenesis Akt_VEGF Akt PI3K_VEGF->Akt_VEGF Akt_VEGF->Angiogenesis

References

The Chloro-Phenyl Thiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Researchers and Drug Development Professionals

The 4-chlorophenyl thiazole moiety is a privileged scaffold in medicinal chemistry, consistently appearing in novel compounds with a wide array of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of 4-chlorophenyl thiazole have demonstrated significant potential as antimicrobial agents, with researchers exploring various substitutions on the thiazole ring to optimize their potency and spectrum of activity.

Structure-Activity Relationship Analysis

A key area of investigation has been the hybridization of the 4-chlorophenyl thiazole core with other heterocyclic systems, such as s-triazine. These hybrid molecules have shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria.[1][2] The general observation is that the nature of the substituent at the 2-position of the thiazole ring plays a crucial role in determining the antimicrobial potency.

For instance, the introduction of amino and mercapto nucleophiles to a 4-chlorophenylthiazolyl-s-triazine core has yielded compounds with significant antibacterial activity.[1][2] SAR studies on these hybrids revealed that substitutions with furfuryl-amino or phenyl-amino groups on the s-triazine ring enhanced the activity, particularly against Bacillus cereus and Staphylococcus aureus.[1]

Furthermore, the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl)thiazole has produced derivatives with notable activity against various bacterial and fungal strains.[3] For example, certain thiazolidinone derivatives derived from these Schiff bases exhibited promising activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[3]

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 4-chlorophenyl thiazole derivatives against various microbial strains.

Compound IDR Group (Substitution at 2-position of thiazole)Target OrganismMIC (µg/mL)Reference
31d Mono-chloro-3,4-dichlorophenylthiazolyl-s-triazine with phenyl-aminoBacillus cereusNot specified[1]
32d Mono-chloro-3,4-dichlorophenylthiazolyl-s-triazine with furfuryl-aminoLactobacillus casei, Staphylococcus aureusNot specified[1]
4a 2-(pyrazol-1-yl)thiazolidin-4-oneBacillus subtilis, Escherichia coli, Staphylococcus aureusNot specified[3]
3c N-(quinolin-8-ylmethylene)Aspergillus flavusNot specified[3]
4b 2-(quinolin-8-yl)thiazolidin-4-oneAspergillus flavusNot specified[3]

Note: Specific MIC values were not always available in the reviewed literature, but the compounds were highlighted for their significant activity.

Anticancer Activity: Targeting Proliferative Disorders

The 4-chlorophenyl thiazole scaffold has also been extensively investigated for its potential in cancer therapy. These derivatives have shown cytotoxic effects against a range of human cancer cell lines.

Structure-Activity Relationship Analysis

Molecular hybridization has been a successful strategy in developing potent anticancer agents based on the 4-chlorophenyl thiazole core. The conjugation of this moiety with amino acids has resulted in hybrid derivatives with significant cytotoxicity.[4] The nature of the amino acid and substitutions on the phenyl ring at the C-4 position of the thiazole framework influence the cytotoxic activity.[4]

For example, in a series of thiazole-amino acid hybrids, the presence of a pyridine or tryptophan moiety was found to significantly enhance the anticancer activity.[4] This suggests that the introduction of hydrogen-bonding sites can improve the interaction of these molecules with their biological targets.

Quantitative Data Summary

The following table presents the half-maximal inhibitory concentration (IC50) values for representative 4-chlorophenyl thiazole derivatives against various cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
5g Thiazole-phenylalanine hybrid with 3,4,5-trimethoxyphenyl at C-4A549 (Lung), HeLa (Cervical), MCF-7 (Breast)>50[4]
Not Specified Thiazole-amino acid hybrid with pyridine at C-4Not SpecifiedEnhanced Activity[4]
Not Specified Thiazole-amino acid hybrid with tryptophan at C-2Not SpecifiedEnhanced Activity[4]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several studies have highlighted the potential of 4-chlorophenyl thiazole derivatives as anti-inflammatory agents. These compounds have been shown to inhibit key mediators of the inflammatory response.[5][6][7]

Structure-Activity Relationship Analysis

The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][7]

For instance, a series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives were synthesized and evaluated for their anti-inflammatory activities.[6][7] The SAR analysis revealed that the substitution pattern on the phenyl rings of the dihydropyrazole moiety significantly influenced the inhibitory activity against nitric oxide (NO) production in LPS-induced RAW264.7 cells.[6]

Quantitative Data Summary

The table below summarizes the anti-inflammatory activity of selected 4-chlorophenyl thiazole derivatives.

Compound IDR GroupAssay% Inhibition of Edema (at 5h)Reference
4c 2-(4-chlorophenyl)-6-(4-chlorophenyl)thiazolo[3,2-b][1][2][8]triazoleCarrageenan-induced rat paw edema68.75[5]
4f 2-(4-chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1][2][8]triazoleCarrageenan-induced rat paw edema62.50[5]
4i 2-(4-chlorophenyl)-6-(4-nitrophenyl)thiazolo[3,2-b][1][2][8]triazoleCarrageenan-induced rat paw edema71.87[5]
Indomethacin Standard DrugCarrageenan-induced rat paw edema78.12[5]

Experimental Protocols

This section provides a generalized overview of the methodologies commonly employed in the synthesis and biological evaluation of 4-chlorophenyl thiazole derivatives, based on the cited literature.

General Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

A common starting material for many of these derivatives is 2-amino-4-(4-chlorophenyl)thiazole. A typical synthesis involves the reaction of 4-chloroacetophenone with thiourea in the presence of a halogenating agent like iodine or bromine.

Procedure:

  • A mixture of 4-chloroacetophenone (1 equivalent) and thiourea (2 equivalents) is heated in a suitable solvent (e.g., ethanol).

  • Iodine or bromine (1 equivalent) is added portion-wise to the reaction mixture.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution).

  • The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 2-amino-4-(4-chlorophenyl)thiazole.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plate is incubated for another 2-4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced rat paw edema model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Animals (e.g., Wistar rats) are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups.

  • The test compounds or the standard drug are administered orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% w/v) is administered into the right hind paw of each animal.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the logical flow of research and the biological context of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar Analysis start Starting Materials (4-chloroacetophenone, thiourea) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT, etc.) purification->anticancer anti_inflammatory Anti-inflammatory Assays (Paw Edema, etc.) purification->anti_inflammatory sar_analysis Structure-Activity Relationship (SAR) Analysis antimicrobial->sar_analysis anticancer->sar_analysis anti_inflammatory->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the development of 4-chlorophenyl thiazole derivatives.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mediators Inflammatory Mediators cluster_inhibitor Inhibition lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nf_kb NF-κB Pathway tlr4->nf_kb mapk MAPK Pathway tlr4->mapk inos iNOS nf_kb->inos cox2 COX-2 nf_kb->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nf_kb->cytokines mapk->inos mapk->cox2 no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs inhibitor 4-Chlorophenyl Thiazole Derivative inhibitor->nf_kb inhibitor->mapk

Caption: Putative anti-inflammatory mechanism of 4-chlorophenyl thiazole derivatives.

This guide consolidates key findings on the structure-activity relationships of 4-chlorophenyl thiazole derivatives, providing a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this versatile scaffold. The provided data and protocols offer a solid foundation for initiating or advancing research in this exciting field.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro evaluation of the biological activities of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. The described assays are designed to assess its cytotoxic, antimicrobial, antifungal, and anti-inflammatory properties.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on mammalian cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT to a purple formazan product.[2]

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.8
HeLaCervical Cancer22.5
A549Lung Carcinoma35.2
HepG2Hepatocellular Carcinoma18.9
Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_48h Incubate 48h treat_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end Broth_Microdilution_Workflow start Start prepare_inoculum Prepare microbial inoculum (0.5 McFarland) start->prepare_inoculum prepare_dilutions Prepare serial dilutions of the compound in a 96-well plate start->prepare_dilutions inoculate_plate Inoculate plate with microbial suspension prepare_inoculum->inoculate_plate prepare_dilutions->inoculate_plate incubate Incubate plate inoculate_plate->incubate read_mic Visually determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end Anti_Inflammatory_Workflow cluster_0 COX Inhibition Assay cluster_1 TNF-alpha ELISA cox_start Start cox_prepare Prepare reagents and enzyme cox_start->cox_prepare cox_add_compound Add compound/control cox_prepare->cox_add_compound cox_initiate Initiate reaction with arachidonic acid cox_add_compound->cox_initiate cox_read Measure absorbance cox_initiate->cox_read cox_analyze Calculate IC50 cox_read->cox_analyze cox_end End cox_analyze->cox_end tnf_start Start tnf_stimulate Stimulate macrophages with LPS in the presence of the compound tnf_start->tnf_stimulate tnf_collect Collect supernatant tnf_stimulate->tnf_collect tnf_elisa Perform ELISA tnf_collect->tnf_elisa tnf_analyze Calculate TNF-alpha concentration tnf_elisa->tnf_analyze tnf_end End tnf_analyze->tnf_end Apoptosis_Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. This thiazole derivative serves as a versatile scaffold for the development of novel therapeutic agents, demonstrating potential in anti-inflammatory, antifungal, and antimicrobial applications. Detailed protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug discovery efforts.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its unique structural features allow for diverse biological activities. This compound, characterized by a 4-chlorophenyl group at the 2-position and an ethyl acetate moiety at the 4-position, offers a valuable starting point for the synthesis of new chemical entities. The presence of the chlorophenyl group can enhance biological activity, while the ethyl acetate group provides a convenient handle for further chemical modifications.

Biological Activities and Potential Applications

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The primary areas of interest include:

  • Anti-inflammatory Activity: Thiazole derivatives, including those with a chlorophenyl substituent, have shown potential as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][2] Inhibition of COX-2 is a particularly attractive target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

  • Antifungal Activity: The thiazole nucleus is a component of some antifungal agents. Derivatives of this scaffold have demonstrated potent activity against various fungal pathogens, including Candida albicans.[3][4] The mechanism of action for many azole antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5][6]

  • Antimicrobial Activity: Thiazole derivatives have been explored for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[7][8]

Data Presentation: Biological Activity of Thiazole Derivatives

The following tables summarize the biological activities of various thiazole derivatives, providing a reference for the potential of compounds derived from the this compound scaffold.

Table 1: Anti-inflammatory Activity of Thiazole Derivatives (COX Inhibition)

Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolyl-thiazolidinone/thiazole derivativesCOX-1--[9]
COX-2-134.6, 26.08, 42.13[9]
Diphenyl-amino thiazole derivativeCOX-20.0961.66[1]
Thiazole carboxamide derivative (2a)COX-12.652.77[2]
COX-20.958[2]
Thiazole carboxamide derivative (2b)COX-10.2391.25[2]
COX-20.191[2]

Table 2: Antifungal Activity of Thiazole Derivatives against Candida albicans

Compound/Derivative ClassMIC (µg/mL)Reference
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives0.008 - 7.81[3][4]
2-((2-(hexan-3-ylidene)hydrazino)-4-(4-chlorophenyl)-thiazole)0.125 - 16.0[10]
2-hydrazinyl-4-phenyl-1,3-thiazole derivatives3.9[11]

Table 3: Antimicrobial Activity of Thiazole Derivatives

Compound/Derivative ClassMicroorganismMIC (mg/L)Reference
[2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)-acylamino]thiazol-4-yl]acetic acid ethyl estersS. epidermidis ATCC 1222862.5 - 312[7]
S. aureus ATCC 6538156[7]
C. albicans ATCC 10231156[7]
Thiazole clubbed 1,3,4-oxadiazolesS. aureus MTCC 9612.5 - 25[12]
S. pyogenes MTCC 44212.5 - 25[12]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Pathway:

Derivatives of the this compound scaffold can exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. This enzyme is a key component of the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins. Furthermore, some thiazole derivatives have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[13][14]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 PLA2 PLA2 Stimulus->PLA2 Activates IKK IKK TLR4->IKK Activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX2 COX-2 ArachidonicAcid->COX2 Substrate for IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Prostaglandins Prostaglandins COX2->Prostaglandins Produces InflammatoryGenes Inflammatory Gene Transcription Prostaglandins->InflammatoryGenes Induces NFkB_nuc->InflammatoryGenes Induces ThiazoleDerivative Thiazole Derivative ThiazoleDerivative->IKK Inhibits ThiazoleDerivative->COX2 Inhibits

Caption: Anti-inflammatory signaling pathway and points of inhibition by thiazole derivatives.

Antifungal Mechanism:

The antifungal activity of azole compounds, including thiazole derivatives, primarily targets the fungal cell membrane. They inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, leading to fungal cell death.[5][6][15]

antifungal_mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_drug Drug Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Substrate for Ergosterol Ergosterol Membrane Disrupted Membrane Integrity Ergosterol->Membrane Incorporated into Enzyme->Ergosterol Catalyzes conversion to ThiazoleDerivative Thiazole Derivative ThiazoleDerivative->Enzyme Inhibits

Caption: Antifungal mechanism of action of thiazole derivatives via inhibition of ergosterol biosynthesis.

Experimental Protocols

1. Synthesis of this compound (Hantzsch Thiazole Synthesis)

This protocol describes a general method for the synthesis of the scaffold based on the Hantzsch thiazole synthesis.[16][17]

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Thioamide 4-Chlorothiobenzamide Reaction Reflux in Ethanol Thioamide->Reaction Haloacetate Ethyl 4-chloroacetoacetate Haloacetate->Reaction Cooling Cooling Reaction->Cooling Precipitation Precipitation in Water Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Experimental workflow for the Hantzsch synthesis of the scaffold.

Materials:

  • 4-Chlorothiobenzamide

  • Ethyl 4-chloroacetoacetate[18][19]

  • Absolute Ethanol

  • Deionized Water

  • Sodium Bicarbonate (5% aqueous solution)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-chlorothiobenzamide (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl 4-chloroacetoacetate (1.0-1.2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold deionized water to induce precipitation of the crude product.

  • Neutralize the solution with a 5% sodium bicarbonate solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with deionized water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified product under vacuum.

2. In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general procedure for assessing the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.[2][7][20]

Materials:

  • COX-1 (human or ovine) and COX-2 (human or ovine) enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • In a 96-well plate, add the reaction buffer.

  • Add the COX-1 or COX-2 enzyme to the respective wells.

  • Add the test compounds or reference inhibitors to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

3. Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Candida albicans, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[21][22]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium buffered with MOPS

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a concentration of 1-5 x 10^6 CFU/mL. Dilute this suspension to the final testing concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually or spectrophotometrically as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Conclusion

This compound represents a promising and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anti-inflammatory and antifungal agents. The provided application notes and protocols offer a solid foundation for researchers to explore the synthesis of novel derivatives and evaluate their biological activities, contributing to the development of new and effective therapeutic agents.

References

Application Note and Protocol for Antimicrobial Susceptibility Testing of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives represent a significant class of heterocyclic compounds that are the subject of extensive research in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial properties.[1][2][3] The emergence of antibiotic resistance necessitates the development of new and effective antimicrobial agents.[2] Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a synthetic compound belonging to the thiazole class.[4] This document provides a detailed protocol for determining the in vitro antimicrobial susceptibility of this compound. The primary method detailed is the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's antimicrobial potency.[5][6][7] An alternative, the agar dilution method, is also described. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Data Presentation

All quantitative data from the antimicrobial susceptibility testing should be summarized in a clear and structured table for easy comparison. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrain IDMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
[Other...]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]

a. Materials

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., from ATCC)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

  • Spectrophotometer or microplate reader

b. Preparation of the Test Compound

  • Prepare a stock solution of this compound by dissolving it in DMSO. The concentration of the stock solution should be high enough to allow for serial dilutions.

  • Perform two-fold serial dilutions of the stock solution in the appropriate broth medium (CAMHB or RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of final concentrations for testing.[6]

c. Preparation of Inoculum

  • From a fresh agar plate culture (18-24 hours old), select several well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[10]

  • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Inoculation and Incubation

  • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.

  • Include a growth control well (inoculum without the test compound) and a sterility control well (broth without inoculum).

  • Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for fungi.

e. Determination of MIC

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][6][7]

  • A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.

Agar Dilution Method

The agar dilution method is an alternative for determining the MIC.[11][12][13]

a. Materials

  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial and fungal strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (optional)

b. Procedure

  • Prepare serial dilutions of the test compound in a suitable solvent.

  • Add a specific volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.[12]

  • Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.

  • Prepare the microbial inoculum as described for the broth microdilution method.

  • Spot-inoculate the surface of each agar plate with the prepared inoculum (approximately 10⁴ CFU per spot).[11]

  • Incubate the plates under the same conditions as the broth microdilution method.

  • The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism on the agar surface.

Mandatory Visualization

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in Microtiter Plate Compound_Prep->Serial_Dilution In appropriate broth Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Final conc. ~5x10^5 CFU/mL Incubation Incubate at 35-37°C Inoculation->Incubation 16-24h (bacteria) 24-48h (fungi) Read_Results Visually Inspect or Read OD600 Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Lowest concentration with no visible growth

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative, a class of compounds recognized for a wide range of biological activities, including potential anticancer and cytotoxic effects.[1][2] Thiazole-containing compounds have been reported to induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death).[3] This document provides a comprehensive guide to evaluating the cytotoxic potential of this compound using a panel of standard cell-based assays.

The provided protocols for cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay) will enable researchers to determine the half-maximal inhibitory concentration (IC50) and gain insights into the compound's potential mechanism of action.[4]

General Experimental Workflow

A systematic approach is crucial for accurately assessing the cytotoxicity of a novel compound. The overall workflow involves preparing the test compound, culturing selected cell lines, exposing the cells to a range of compound concentrations, and subsequently performing various assays to measure cell health and death.

G Overall Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Cell_Culture Cell Line Maintenance & Seeding Treatment Cell Treatment (24, 48, 72 hours) Cell_Culture->Treatment Expose cells to compound MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data_Analysis Data Analysis (IC50 Determination) MTT->Data_Analysis LDH->Data_Analysis Caspase->Data_Analysis G MTT Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound (24, 48, or 72h) Incubate1->Treat Add_MTT Add MTT Solution (5 mg/mL) Treat->Add_MTT Incubate2 Incubate 4h at 37°C Add_MTT->Incubate2 Solubilize Aspirate Medium Add DMSO Incubate2->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure G LDH Assay Workflow Start Seed and Treat Cells in 96-well plate Centrifuge Centrifuge Plate Start->Centrifuge Collect_Supernatant Transfer Supernatant to a new plate Centrifuge->Collect_Supernatant Add_Reagent Add LDH Reaction Mixture Collect_Supernatant->Add_Reagent Incubate Incubate at Room Temp (10-30 min) Add_Reagent->Incubate Measure Measure Absorbance at 490 nm Incubate->Measure G Potential Apoptotic Pathway of Thiazole Derivatives cluster_pathways Apoptotic Pathways Compound Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Caspase_Cascade Caspase Cascade Activation Intrinsic->Caspase_Cascade Extrinsic->Caspase_Cascade Caspase_3_7 Executioner Caspases (Caspase-3/7) Caspase_Cascade->Caspase_3_7 Apoptosis Apoptosis (Cell Death) Caspase_3_7->Apoptosis

References

Application Notes and Protocols for Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of thiazole have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This document focuses on Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate and its derivatives, which are of significant interest in drug discovery due to their potential therapeutic applications. The presence of the 4-chlorophenyl group on the thiazole ring is a common feature in many biologically active compounds, and the ethyl acetate side chain provides a handle for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties. These derivatives have shown potential as antimicrobial, antifungal, and anti-inflammatory agents.[1]

This application note provides detailed protocols for the synthesis of the core scaffold, summaries of reported biological activities, and structure-activity relationship (SAR) insights to guide further drug development efforts.

I. Synthesis Protocols

The primary method for the synthesis of the 2-aryl-thiazole scaffold is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, the key starting materials are 4-chlorothiobenzamide and ethyl 4-chloroacetoacetate.

A. Synthesis of 4-chlorothiobenzamide

This intermediate can be prepared from the corresponding 4-chlorobenzonitrile by treatment with ammonium sulfide.

  • Materials: 4-chlorobenzonitrile, Ammonium sulfide solution, Dimethylformamide (DMF), Crushed ice.

  • Procedure:

    • Dissolve 4-chlorobenzonitrile in DMF.

    • Add ammonium sulfide solution to the reaction mixture.

    • Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield 4-chlorothiobenzamide.

B. Synthesis of this compound

  • Materials: 4-chlorothiobenzamide, Ethyl 4-chloroacetoacetate, Ethanol (absolute), Sodium bicarbonate.

  • Procedure:

    • Suspend 4-chlorothiobenzamide and ethyl 4-chloroacetoacetate in absolute ethanol.

    • Reflux the mixture for several hours. Monitor the reaction progress by TLC.[2][3]

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.

    • The crude product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

C. Characterization:

The synthesized compound should be characterized using standard analytical techniques:

  • Melting Point: Determination of the melting point range. The melting point for the title compound is reported to be 114-116°C.[1]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

    • Mass Spectrometry (MS): To determine the molecular weight. The molecular formula is C13H12ClNO2S, with a molecular weight of 281.76 g/mol .[1]

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

II. Biological Activities and Data Presentation

Derivatives of the 2-(4-chlorophenyl)thiazole scaffold have been investigated for a variety of biological activities. The primary areas of interest include anticancer, antimicrobial, and anti-inflammatory applications.[1]

A. Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines. The mechanism of action can vary, with some compounds acting as inhibitors of specific enzymes like VEGFR-2.[4]

Compound IDModificationCell LineIC50 (µM)Reference
4c 2-(4-hydroxybenzylidene)hydrazinyl with a phenyl group on the hydrazineMCF-7 (Breast)2.57 ± 0.16[4]
HepG2 (Liver)7.26 ± 0.44[4]
4a 2-(4-hydroxybenzylidene)hydrazinylMCF-7 (Breast)12.7 ± 0.77[4]
HepG2 (Liver)6.69 ± 0.41[4]
Staurosporine (Standard)MCF-7 (Breast)6.77 ± 0.41[4]
HepG2 (Liver)8.4 ± 0.51[4]
4c (VEGFR-2 Inhibition)-0.15[4]
Sorafenib (Standard, VEGFR-2 Inhibitor)-0.059[4]
4c (SKNMC) N-(4-nitrophenyl)SKNMC (Neuroblastoma)10.8 ± 0.08[5]
4d (Hep-G2) N-(3-chlorophenyl)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[5]
B. Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties against a spectrum of bacteria and fungi.[1] The activity is often influenced by the nature and position of substituents on the thiazole and associated phenyl rings.

Compound IDModificationOrganismMIC (µg/mL)Reference
59j Phenylthiazol-2-amine derivativeS. aureus6.25 ± 0.48[6]
S. epidermidis3.12 ± 0.38[6]
Streptomycin (Standard)S. epidermidis3.12 (equipotent)[6]
Thiazole-coumarin Hybrid scaffoldBacillus pumilus7.69 (µmol)[6]
Ciprofloxacin (Standard)Bacillus pumilus29 (µmol)[6]

III. Experimental Protocols for Biological Assays

A. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, HepG2), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Materials: Bacterial/fungal strains, Mueller-Hinton Broth (MHB) or appropriate broth, 96-well microtiter plates, Test compounds (dissolved in DMSO), Standard antibiotic (e.g., Ciprofloxacin, Streptomycin), Resazurin dye.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the broth in the wells of a 96-well plate.

    • Add a standardized inoculum of the microbial suspension to each well.

    • Include positive (microbes + broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • After incubation, add Resazurin dye to assess microbial growth (a color change indicates viable microorganisms).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Visualizations

A. Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-Chlorothiobenzamide 4-Chlorothiobenzamide 4-Chlorobenzonitrile->4-Chlorothiobenzamide (NH4)2S, DMF Ammonium_Sulfide Ammonium_Sulfide Ammonium_Sulfide->4-Chlorothiobenzamide Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate Ethyl_2-(2-(4-chlorophenyl)thiazol-4-yl)acetate Ethyl_2-(2-(4-chlorophenyl)thiazol-4-yl)acetate Ethyl_4-chloroacetoacetate->Ethyl_2-(2-(4-chlorophenyl)thiazol-4-yl)acetate 4-Chlorothiobenzamide->Ethyl_2-(2-(4-chlorophenyl)thiazol-4-yl)acetate Hantzsch Reaction Ethanol, Reflux

Caption: Synthetic scheme for this compound.

B. Potential Signaling Pathway Inhibition

Given the reported activity of thiazole derivatives against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the following diagram illustrates its simplified signaling pathway, a potential target for these compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation Angiogenesis PLCg->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

References

Application Notes and Protocols for the In vivo Formulation of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate (ECPTA), a thiazole derivative with potential therapeutic applications, for in vivo studies. Due to its predicted low aqueous solubility, this document outlines a systematic approach to solubility screening and the development of appropriate vehicle formulations for oral and parenteral administration in preclinical animal models. Detailed experimental protocols for formulation preparation and administration are provided, alongside recommendations for data presentation and visualization of experimental workflows.

Introduction

This compound (ECPTA) is a synthetic compound belonging to the thiazole class of heterocycles. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4][5]. Preclinical in vivo studies are a critical step in evaluating the pharmacokinetic, pharmacodynamic, and toxicological profiles of novel drug candidates like ECPTA. A key challenge in these studies is the formulation of poorly water-soluble compounds to ensure adequate bioavailability for meaningful pharmacological assessment. This document provides standardized protocols for developing a suitable formulation for ECPTA to support such in vivo research.

Physicochemical Properties of ECPTA

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₃H₁₂ClNO₂S[6][7][8]
Molecular Weight 281.76 g/mol [6][8][9]
Melting Point 114-116 °C[6][8]
Appearance Crystalline solid (predicted)
CAS Number 20287-70-1[6][7][8]

Formulation Development Strategy

Given the anticipated poor aqueous solubility of ECPTA, a systematic approach to formulation development is recommended. This involves an initial solubility screening in various pharmaceutically acceptable excipients, followed by the preparation of trial formulations. The choice of the final formulation will depend on the intended route of administration, the required dose, and the stability of the compound in the vehicle. Common strategies for enhancing the solubility of poorly soluble drugs include the use of co-solvents, surfactants, and lipid-based systems[10][11][12][13][14].

Solubility Screening Protocol

Objective: To determine the approximate solubility of ECPTA in a range of common pharmaceutical excipients.

Materials:

  • This compound (ECPTA)

  • A selection of solvents and excipients (see Table 2)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare saturated solutions by adding an excess of ECPTA to a known volume of each excipient in a suitable vial.

  • Vortex the vials for 2 minutes and then shake at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of the analytical method.

  • Determine the concentration of ECPTA in the diluted supernatant using a validated HPLC or UV-Vis method.

  • Calculate the solubility in each excipient and record the results.

Table 2: Suggested Excipients for Solubility Screening

Excipient ClassExamples
Aqueous Vehicles Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO)
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15
Oils/Lipids Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCT)

Formulation Protocols

Based on the results of the solubility screening, a suitable vehicle can be selected. Below are example protocols for preparing formulations for oral and intraperitoneal administration.

Protocol for Oral Gavage Formulation

This protocol describes the preparation of a solution or suspension of ECPTA for oral administration in rodents.

Materials:

  • ECPTA

  • Selected vehicle components (e.g., a co-solvent/surfactant blend in an aqueous base)

  • Sterile, graduated cylinder or volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter (if applicable)

Procedure:

  • Calculate the required amounts of ECPTA and vehicle components based on the desired final concentration and batch size.

  • In a suitable container, combine the co-solvents and/or surfactants.

  • Slowly add the ECPTA to the excipient mixture while stirring continuously until fully dissolved. Gentle warming may be applied if necessary, but the stability of ECPTA at elevated temperatures should be confirmed.

  • If an aqueous base is used, add it gradually to the organic phase containing the dissolved ECPTA while stirring.

  • For suspensions, a suspending agent (e.g., carboxymethylcellulose) may be required.

  • Adjust the pH of the final formulation if necessary using appropriate buffering agents.

  • Visually inspect the formulation for complete dissolution (for solutions) or uniform dispersion (for suspensions).

Example Oral Formulation:

  • 10% DMSO / 10% Solutol® HS 15 / 80% Saline (w/v/v): A common vehicle for poorly soluble compounds.

Protocol for Intraperitoneal Injection Formulation

This protocol outlines the preparation of a sterile formulation of ECPTA for intraperitoneal administration.

Materials:

  • ECPTA

  • Sterile vehicle components suitable for parenteral administration

  • Sterile vials and closures

  • Sterile filtration unit (e.g., 0.22 µm syringe filter)

  • Laminar flow hood or other aseptic environment

Procedure:

  • Prepare the vehicle in a sterile container within a laminar flow hood.

  • Aseptically add the calculated amount of ECPTA to the sterile vehicle.

  • Stir until the compound is completely dissolved.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

  • Seal the vial and store under appropriate conditions (e.g., protected from light, refrigerated).

Example Intraperitoneal Formulation:

  • 5% DMSO / 5% Cremophor® EL / 90% Sterile Saline (v/v/v): A frequently used vehicle for parenteral administration of lipophilic drugs.

In Vivo Administration Protocols

The following are generalized protocols for the administration of the formulated ECPTA to rodents. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

Oral Gavage in Mice and Rats

Materials:

  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[15][16]

  • Syringes

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and 10-20 mL/kg for rats[15][16].

  • Properly restrain the animal.

  • Measure the appropriate length of the gavage needle from the tip of the animal's nose to the bottom of the sternum to avoid stomach perforation[15][16].

  • Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus.

  • Once the needle is correctly placed, administer the formulation smoothly.

  • Carefully remove the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress immediately after the procedure and at regular intervals[15][17].

Intraperitoneal (IP) Injection in Mice and Rats

Materials:

  • Appropriately sized needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[18][19]

  • Syringes

  • 70% Isopropyl alcohol

Procedure:

  • Weigh the animal to calculate the correct injection volume. The maximum recommended IP injection volume is generally < 10 ml/kg for both mice and rats[18].

  • Restrain the animal in dorsal recumbency.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder[20][21][22].

  • Disinfect the injection site with 70% alcohol[20].

  • Insert the needle at a 30-40° angle with the bevel facing up[18][21].

  • Aspirate to ensure no body fluids are drawn into the syringe, indicating incorrect placement[19][20].

  • Inject the formulation and withdraw the needle.

  • Return the animal to its cage and monitor for any adverse effects[18][19].

Data Presentation

All quantitative data from formulation development and in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Example of Solubility Data Presentation

ExcipientSolubility (mg/mL)Observations
Deionized Water< 0.01Insoluble
PBS (pH 7.4)< 0.01Insoluble
Propylene Glycol5.2Clear solution
PEG 40012.8Clear solution
20% Solutol® HS 15 in Water2.5Clear micellar solution

Table 4: Example of Dosing Information for an In Vivo Study

GroupTreatmentDose (mg/kg)Route of AdministrationVehicleDosing Volume (mL/kg)
1Vehicle Control0Oral Gavage10% DMSO / 10% Solutol® HS 15 / 80% Saline10
2ECPTA10Oral Gavage10% DMSO / 10% Solutol® HS 15 / 80% Saline10
3ECPTA30Oral Gavage10% DMSO / 10% Solutol® HS 15 / 80% Saline10
4Vehicle Control0Intraperitoneal5% DMSO / 5% Cremophor® EL / 90% Sterile Saline5
5ECPTA5Intraperitoneal5% DMSO / 5% Cremophor® EL / 90% Sterile Saline5
6ECPTA15Intraperitoneal5% DMSO / 5% Cremophor® EL / 90% Sterile Saline5

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Formulation_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration a Weigh ECPTA and Excipients b Prepare Vehicle a->b c Dissolve/Suspend ECPTA in Vehicle b->c d QC Checks (e.g., pH, visual inspection) c->d e Animal Weighing and Dose Calculation d->e Proceed to Dosing f Formulation Administration (Oral/IP) e->f g Post-Dosing Monitoring f->g h Sample Collection g->h

Caption: Workflow for ECPTA formulation and in vivo administration.

Dosing_Decision_Tree start Select Route of Administration oral Oral Gavage start->oral ip Intraperitoneal Injection start->ip oral_vehicle Select Oral Vehicle (e.g., Co-solvent/Surfactant) oral->oral_vehicle ip_vehicle Select Sterile IP Vehicle (e.g., DMSO/Cremophor/Saline) ip->ip_vehicle dose_oral Administer up to 10-20 mL/kg oral_vehicle->dose_oral dose_ip Administer up to 10 mL/kg ip_vehicle->dose_ip

Caption: Decision tree for route-specific formulation and dosing.

References

Application Notes & Protocols for the Analytical Method Development of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a molecule of interest in pharmaceutical research.[1][2] Robust and reliable analytical methods are crucial for its characterization, quantification, and stability assessment throughout the drug development process. These application notes provide a comprehensive guide to the development and implementation of analytical methodologies for this compound, including a High-Performance Liquid Chromatography (HPLC) method for assay and impurity determination, as well as protocols for forced degradation studies to establish the inherent stability of the molecule and to develop a stability-indicating method.

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Profiling

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[3]

Proposed Chromatographic Conditions

The following HPLC conditions are a recommended starting point for the analysis of this compound. Optimization will be necessary to achieve the desired separation and peak shapes.

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Experimental Protocol: HPLC Method Development
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the sample diluent.

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., for linearity studies).

    • Prepare sample solutions at a similar concentration to the primary working standard.

  • System Suitability:

    • Before initiating any analysis, ensure the HPLC system is suitable for the intended purpose.

    • Inject the working standard solution five times.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 2.0%.

    • Determine the theoretical plates and tailing factor for the analyte peak.

  • Method Validation:

    • The developed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically evaluated through forced degradation studies.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

      • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

      • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery studies.

      • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

      • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

      • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

      • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_app Application Prep Standard & Sample Preparation Dev Initial Method Scouting (Column, Mobile Phase) Prep->Dev Input Opt Method Optimization (Gradient, Flow Rate, Temp) Dev->Opt Refine SST System Suitability Testing Opt->SST Finalized Method Val Full Method Validation (ICH Q2(R1)) SST->Val Proceed if SST passes App Routine Analysis (Assay, Impurity Profiling) Val->App Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Forced Degradation Studies

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[4][5] These studies involve subjecting the drug substance to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[5]

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the sample diluent.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the sample diluent.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the sample diluent.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 105°C for 48 hours.

    • Dissolve the solid in the sample diluent to achieve a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Dissolve the solid in the sample diluent to achieve a final concentration of 0.1 mg/mL.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method.

    • Evaluate the chromatograms for the appearance of degradation products and the decrease in the main peak area.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionDurationTemperature% DegradationNo. of DegradantsRRT of Major Degradant
0.1 N HCl 24 hours60°CDataDataData
0.1 N NaOH 24 hours60°CDataDataData
3% H₂O₂ 24 hoursRoom Temp.DataDataData
Thermal 48 hours105°CDataDataData
Photolytic (UV) As per ICHAmbientDataDataData
Photolytic (Vis) As per ICHAmbientDataDataData

RRT = Relative Retention Time

Logical Flow of a Stability-Indicating Method Development

Stability_Indicating_Method cluster_stress Stress Studies cluster_hplc HPLC Analysis cluster_eval Evaluation cluster_final Finalization Stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) HPLC Develop HPLC Method to Separate API and Degradation Products Stress->HPLC Generate Samples PeakPurity Peak Purity Analysis (PDA Detector) HPLC->PeakPurity Analyze Samples MassBalance Mass Balance Calculation PeakPurity->MassBalance Confirm Purity FinalMethod Finalized Stability-Indicating Method MassBalance->FinalMethod Confirm Method Suitability

Caption: Logical Flow for Developing a Stability-Indicating Method.

Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This includes process-related impurities and degradation products.

Approach to Impurity Profiling
  • Process-Related Impurities:

    • Analyze samples from different batches of the synthesis to identify any recurring impurities.

    • Characterize these impurities using techniques like LC-MS/MS and NMR.

  • Degradation Products:

    • The impurities generated during the forced degradation studies should be characterized.

    • LC-MS/MS is a powerful tool for the initial structural elucidation of these degradation products.

Summary of Potential Impurities
Impurity TypePotential OriginAnalytical Approach
Starting Materials Incomplete reactionHPLC, GC-MS
Intermediates Incomplete reactionHPLC, LC-MS
By-products Side reactionsHPLC, LC-MS/MS, NMR
Degradation Products Hydrolysis, Oxidation, etc.HPLC, LC-MS/MS

The analytical methods and protocols outlined in these application notes provide a solid foundation for the comprehensive analysis of this compound. It is imperative that these methods are thoroughly optimized and validated to ensure they are suitable for their intended purpose in a regulated environment. The successful implementation of these analytical strategies will contribute to ensuring the quality, safety, and efficacy of any potential drug product containing this active pharmaceutical ingredient.

References

Troubleshooting & Optimization

Technical Support Center: Hantzsch Thiazole Synthesis of Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hantzsch synthesis of ethyl thiazole esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis of ethyl thiazole esters can stem from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your α-halo ketone (e.g., ethyl bromopyruvate) and your thioamide or thiourea. Ethyl bromopyruvate can degrade over time, releasing HBr, which can complicate the reaction. It is often beneficial to use freshly prepared or purified reagents.

  • Reaction Conditions: The choice of solvent and temperature is crucial. While ethanol is a common solvent, exploring others like methanol, or even solvent-free conditions, may improve yields for your specific substrate. Heating is often required, but excessive temperatures can lead to side product formation. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.

  • Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess (1.1 to 1.5 equivalents) of the thioamide or thiourea can sometimes drive the reaction to completion, especially if the thioamide is unstable.

  • Reaction Time: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields.

  • Work-up Procedure: The product may be lost during the work-up. Ensure the pH is appropriately adjusted during extraction to prevent the loss of the product in the aqueous layer, especially if it forms a salt.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of side products is a common challenge. Here are some possibilities:

  • Isomeric Products: Under acidic conditions, the reaction of an α-haloketone with a monosubstituted thiourea can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1] Maintaining neutral or slightly basic conditions can favor the desired product.

  • Hydrolysis of the Ethyl Ester: If the reaction is run in the presence of water, especially under acidic or basic conditions and with prolonged heating, the ethyl ester can hydrolyze to the corresponding carboxylic acid. This will appear as a more polar spot on the TLC plate.

  • Transesterification: If using an alcohol solvent other than ethanol (e.g., methanol), there is a possibility of transesterification, leading to a mixture of esters.

  • Unreacted Starting Materials: The presence of unreacted ethyl bromopyruvate and thioamide will also result in extra spots on the TLC plate.

  • Dehalogenation: For some substituted thiazoles, dehalogenation of the α-haloketone can be a competing reaction, leading to byproducts.

Q3: How can I best purify my ethyl thiazole ester product?

A3: The purification strategy depends on the nature of the product and the impurities present.

  • Recrystallization: If the product is a solid and reasonably pure, recrystallization is often the most effective method for obtaining highly pure material. Common solvents for recrystallization include ethanol, ethyl acetate/hexanes, or petroleum ether.

  • Column Chromatography: For oily products or complex mixtures of byproducts, silica gel column chromatography is the preferred method. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent system should be optimized based on the TLC analysis of the crude product.

  • Acid-Base Extraction: If the main impurity is the hydrolyzed carboxylic acid, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.

Q4: Can I use water as a solvent for this reaction?

A4: While many organic reactions are conducted in anhydrous conditions, the Hantzsch synthesis can be performed in aqueous media. Some studies have shown that using water or a mixture of ethanol and water can be effective and offers a "greener" alternative to purely organic solvents. However, be mindful of the potential for ester hydrolysis, especially with extended reaction times and higher temperatures.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the effect of different solvents and temperatures on the yield of a model Hantzsch thiazole synthesis.

EntrySolventCatalyst (wt%)Time (h)Temperature (°C)Yield (%)
1Water1524Room Temp.10
2Water15610045
3Methanol1524Room Temp.18
4Methanol1546052
5Ethanol1524Room Temp.25
6Ethanol153.57885
71-Butanol15311865
82-Propanol1538272
9Ethanol/Water (1:1)1526590

Data adapted from a study on a model one-pot Hantzsch thiazole derivative synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a high-yield synthesis of a common ethyl thiazole ester.

  • Reaction Setup: In a four-necked flask, add 200 mL of an ethanol solution containing 20% ethyl acetate. Add 30.4 g of thiourea and 0.5 g of sodium carbonate.

  • Addition of Reagents: Heat the mixture to 45°C and add 33 g of ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain for 5 hours.

  • Work-up: After cooling to room temperature, filter to remove unreacted thiourea. Add the filtrate to 500 mL of water and adjust the pH to 9-10 with 30% sodium hydroxide solution while stirring.

  • Isolation: Stir for 30 minutes, then collect the precipitate by suction filtration. Dry the product under vacuum for 2 hours. This procedure can yield up to 98% of the desired product.

Protocol 2: Synthesis of Ethyl (R)-2-(1-N-Boc-amino)ethylthiazole-4-carboxylate

This protocol details the synthesis of a more complex chiral ethyl thiazole ester.

  • Reaction Setup: Cool a solution of Boc-d-alanine thioamide (1.17 g, 5.74 mmol) in 35 mL of dimethoxyethane (DME) to -13°C. Add 4.97 g of potassium bicarbonate (KHCO3) under a nitrogen atmosphere.

  • Addition of Reagents: Stir the suspension vigorously for 15 minutes, then add 2.4 mL of ethyl bromopyruvate (19.1 mmol) at -13°C.

  • Reaction: Incubate the reaction mixture at -13°C for 30 minutes, then at room temperature for 30 minutes. Cool the mixture back to -13°C and add a solution of 3.6 mL of trifluoroacetic anhydride and 6.2 mL of lutidine in 10 mL of DME dropwise. Allow the reaction to warm from 0°C to room temperature and incubate for 12 hours.

  • Work-up: Remove the volatile components in vacuo and add 100 mL of water. Extract the solution with chloroform (3 x 50 mL).

  • Purification: Dry the combined chloroform phases over sodium sulfate (Na2SO4), remove the solvent, and purify the residue by silica gel column chromatography (eluent: Chloroform/Ethyl Acetate, 2:1) to afford the product as a yellow semisolid (yield: 95%).[3]

Visualizations

Hantzsch_Thiazole_Synthesis_Mechanism alpha_halo_ketone α-Halo Ketone (e.g., Ethyl Bromopyruvate) intermediate1 Nucleophilic Attack (S on α-Carbon) alpha_halo_ketone->intermediate1 thioamide Thioamide (e.g., Thiourea) thioamide->intermediate1 intermediate2 Cyclization (N on Carbonyl) intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 thiazole Ethyl Thiazole Ester intermediate3->thiazole

Caption: General mechanism of the Hantzsch thiazole synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product analysis Analyze Reaction (TLC, NMR of crude) start->analysis incomplete_reaction Incomplete Reaction? analysis->incomplete_reaction multiple_spots Multiple Spots on TLC? analysis->multiple_spots incomplete_reaction->multiple_spots No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes purification Purification Strategy multiple_spots->purification Yes optimize_conditions Optimize Conditions multiple_spots->optimize_conditions If purification fails increase_time->analysis increase_temp Increase Temperature increase_temp->analysis check_reagents Check Reagent Purity check_reagents->analysis recrystallize Recrystallization purification->recrystallize chromatography Column Chromatography purification->chromatography change_solvent Change Solvent optimize_conditions->change_solvent adjust_ph Adjust pH optimize_conditions->adjust_ph change_solvent->analysis adjust_ph->analysis

Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

References

Technical Support Center: Synthesis of 4-Chlorophenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chlorophenyl thiazole and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-chlorophenyl thiazole, often prepared via the Hantzsch thiazole synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or gradually increasing the temperature.
Degradation of starting materials: Thiourea can decompose at elevated temperatures.[1][2]Avoid excessive heating. The Hantzsch synthesis is often exothermic and may not require prolonged heating at high temperatures.[3]
Improper work-up: The product, often a hydrohalide salt, may be soluble in the reaction mixture.Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) to precipitate the free base of the thiazole product.[3]
Product is an Oil or Fails to Crystallize Presence of impurities: Byproducts or unreacted starting materials can inhibit crystallization.Purify the crude product using column chromatography. Alternatively, attempt to precipitate the product by adding a non-polar solvent to a solution of the crude product in a polar solvent.
Residual solvent: Trapped solvent can lower the melting point and prevent solidification.Dry the product under vacuum to remove any residual solvent.
Unexpected Peaks in NMR or Mass Spectrum Formation of byproducts: Side reactions can lead to the formation of various impurities.Refer to the "Potential Byproducts" section below to identify possible structures. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation.
Unreacted starting materials: Incomplete reaction.Optimize reaction conditions as mentioned above. Purify the product using recrystallization or column chromatography.
Discolored Product (e.g., dark brown or black) Decomposition: Overheating or prolonged reaction times can lead to the decomposition of the product or starting materials.Use a lower reaction temperature and monitor the reaction closely to avoid exceeding the necessary reaction time.
Oxidation: The product may be sensitive to air and light.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the product from light during and after the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 4-chlorophenyl thiazole?

A1: While the Hantzsch thiazole synthesis is generally efficient, several byproducts can form depending on the reaction conditions. These can arise from side reactions of the starting materials or intermediates.

Potential Byproducts in 4-Chlorophenyl Thiazole Synthesis

Byproduct Potential Origin Notes
Unreacted 2-bromo-1-(4-chlorophenyl)ethanone Incomplete reaction.This starting material is a lachrymator and an irritant.[4]
Unreacted thiourea/thiosemicarbazide Use of excess reagent or incomplete reaction.Thiourea is water-soluble and can often be removed during work-up.[3]
Ammonium thiocyanate Isomerization of thiourea at elevated temperatures.[2]More likely to occur with prolonged heating.
Bis(4-chlorophenacyl)sulfide Reaction of 2-bromo-1-(4-chlorophenyl)ethanone with sulfide ions.Sulfide ions can be generated from the decomposition of thiourea.[1][5]
4-hydroxy-4-(4-chlorophenyl)-thiazolidine-2-thione Incomplete dehydration of the cyclized intermediate.This is a common intermediate in the Hantzsch synthesis.

Q2: How can I minimize the formation of byproducts?

A2: To minimize byproducts, it is crucial to control the reaction temperature and time. Using a slight excess of the thioamide component can help ensure the complete consumption of the α-haloketone.[3] Running the reaction at the lowest effective temperature and for the minimum time required for completion (monitored by TLC) is recommended.

Q3: What is the general mechanism of the Hantzsch thiazole synthesis?

A3: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[3][6]

Q4: What are the stability considerations for the starting materials?

A4: 2-bromo-1-(4-chlorophenyl)ethanone is a reactive electrophile and should be handled with care in a well-ventilated fume hood.[7] It is stable under normal storage conditions but can decompose to release hydrogen bromide and other toxic fumes.[4] Thiourea can decompose upon heating, releasing ammonia and hydrogen sulfide.[1][2]

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is a representative procedure based on the Hantzsch thiazole synthesis.[3]

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethanone

  • Thiourea

  • Ethanol

  • 5% Sodium carbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate with stirring.

  • A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

TroubleshootingWorkflow start Start Synthesis of 4-Chlorophenyl Thiazole issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes impure_product Impure Product (e.g., oily, wrong color, extra NMR peaks) issue->impure_product Yes end_ok Successful Synthesis issue->end_ok No check_reaction Check Reaction Conditions (Time, Temp) low_yield->check_reaction check_workup Review Work-up Procedure low_yield->check_workup purify Purify Product (Chromatography/ Recrystallization) impure_product->purify optimize Optimize Conditions (Lower Temp, Shorter Time) check_reaction->optimize check_workup->optimize purify->optimize Still Impure purify->end_ok Successful optimize->start Retry Synthesis end_revisit Re-evaluate Synthetic Strategy optimize->end_revisit Fails

Caption: Troubleshooting workflow for 4-chlorophenyl thiazole synthesis.

ReactionPathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM Starting Materials (2-bromo-1-(4-chlorophenyl)ethanone + Thiourea) Intermediate Cyclized Intermediate (Thiazolidine) SM->Intermediate Cyclization SM_Thiourea Thiourea Product 4-Chlorophenyl Thiazole (Desired Product) Intermediate->Product Dehydration Thiourea_decomp Thiourea Decomposition (heat) Side_product1 Ammonium Thiocyanate Thiourea_decomp->Side_product1 Isomerization Side_product2 Bis(4-chlorophenacyl)sulfide Thiourea_decomp->Side_product2 with excess α-haloketone

Caption: Reaction pathways in 4-chlorophenyl thiazole synthesis.

References

Troubleshooting low yield in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of thiazoles, with a primary focus on the widely-used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs) - Troubleshooting Low Yield

Q1: My Hantzsch thiazole synthesis reaction has a very low yield. What are the most common causes?

A1: Low yields in Hantzsch thiazole synthesis can often be attributed to several factors. These include suboptimal reaction conditions, instability of starting materials, and the occurrence of side reactions. Key areas to investigate are the choice of solvent, reaction temperature, and the purity of your α-haloketone and thioamide.

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a crucial role in the Hantzsch synthesis. The ideal solvent should facilitate the dissolution of the reactants and promote the desired reaction pathway. Protic solvents like ethanol and methanol are commonly used.[1] In some cases, a mixture of solvents, such as ethanol/water, can significantly improve yields.[2] It is recommended to perform small-scale solvent screening experiments to identify the optimal solvent for your specific substrates.

Q3: Can the reaction temperature be optimized to improve the yield?

A3: Yes, temperature is a critical parameter. The reaction often requires heating to proceed at a reasonable rate.[3] However, excessive heat can lead to decomposition of reactants or products and the formation of side products. The optimal temperature will depend on the specific reactants and solvent used. It is advisable to start with a moderate temperature (e.g., refluxing in ethanol) and adjust as needed based on reaction monitoring (e.g., by TLC).

Q4: My α-haloketone seems to be unstable. How can this affect the yield and what can I do?

A4: α-haloketones can be unstable and prone to self-condensation or decomposition, which will directly impact your yield. It is crucial to use freshly prepared or purified α-haloketones. If you suspect decomposition, you can purify the starting material by recrystallization or column chromatography before use.

Q5: I am observing multiple spots on my TLC plate, suggesting side reactions. What are the common side products and how can I minimize them?

A5: A common side reaction, particularly when using N-substituted thioureas under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-amino-thiazole product.[4] To favor the formation of the 2-amino-thiazole, conducting the reaction in a neutral solvent is recommended.[4] Other potential side reactions include the hydrolysis of the α-haloketone or the thioamide. Ensuring anhydrous reaction conditions can help minimize hydrolysis.

Q6: Could the purity of my thioamide be the issue?

A6: Absolutely. The purity of the thioamide is as important as that of the α-haloketone. Impurities in the thioamide can lead to unwanted side reactions and a lower yield of the desired thiazole. If in doubt, recrystallize the thioamide before use.

Q7: I am struggling with the purification of my final thiazole product. What are the best practices?

A7: Purification of thiazoles can sometimes be challenging. Common methods include:

  • Recrystallization: This is often the most effective method for solid products. A solvent screen to find a suitable recrystallization solvent is recommended.

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of your thiazole derivative.[5]

  • Acid-Base Extraction: If your thiazole has a basic nitrogen atom, you can often purify it by dissolving the crude product in an organic solvent, washing with an acidic aqueous solution to extract the protonated thiazole, neutralizing the aqueous layer with a base, and then extracting the purified thiazole back into an organic solvent.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in Hantzsch thiazole synthesis.

TroubleshootingWorkflow start Low Yield in Thiazole Synthesis check_reactants 1. Check Reactant Purity (α-haloketone, thioamide) start->check_reactants purify_reactants Purify starting materials (recrystallization, chromatography) check_reactants->purify_reactants Impure? check_conditions 2. Evaluate Reaction Conditions (Solvent, Temperature, Time) check_reactants->check_conditions Pure purify_reactants->check_conditions optimize_solvent Screen different solvents (e.g., EtOH, MeOH, EtOH/H2O) check_conditions->optimize_solvent optimize_temp Vary reaction temperature check_conditions->optimize_temp optimize_time Monitor reaction by TLC to determine optimal time check_conditions->optimize_time check_side_reactions 3. Analyze for Side Reactions (TLC, LC-MS, NMR of crude) optimize_solvent->check_side_reactions optimize_temp->check_side_reactions optimize_time->check_side_reactions adjust_ph Adjust pH (e.g., use neutral solvent to avoid isomer formation) check_side_reactions->adjust_ph Isomers observed? anhydrous Ensure anhydrous conditions to prevent hydrolysis check_side_reactions->anhydrous Hydrolysis suspected? end Improved Yield check_side_reactions->end No major side reactions adjust_ph->end anhydrous->end

A logical workflow for troubleshooting low yield in thiazole synthesis.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield of thiazole synthesis, based on literature data.

Table 1: Effect of Solvent and Temperature on the Yield of a Hantzsch Thiazole Derivative [2]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2524No reaction
2Water100550
3Ethanol2524No reaction
4Ethanol78470
5Methanol2524No reaction
6Methanol654.565
71-Butanol118375
82-Propanol82472
9Ethanol/Water (1:1)2524Traces
10Ethanol/Water (1:1)85387

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Hantzsch Thiazole Synthesis [6]

EntryMethodTemperature (°C)TimeYield (%)
1Conventional (Reflux)788 h75
2Microwave9030 min95
3Microwave10020 min92
4Microwave11015 min89

Key Experimental Protocols

Protocol 1: Classical Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • A precipitate should form. Collect the solid product by filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis[6]

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • N-phenylthiourea (1.2 mmol)

  • Methanol (5 mL)

Procedure:

  • In a microwave reaction vessel, combine the α-chloroethanone and the substituted thiourea in methanol.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 90°C and hold for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Hantzsch Thiazole Synthesis Pathway

The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis.

HantzschMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 + Thioamide (Nucleophilic Attack) thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

References

Optimizing Hantzsch Reaction Conditions for Enhanced Yields: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Hantzsch synthesis of dihydropyridines. Our aim is to help you optimize reaction conditions to achieve significantly better yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields with the classical Hantzsch synthesis (refluxing in ethanol or acetic acid). What are the most common reasons for this?

A1: Low yields are a frequent issue with the classical Hantzsch synthesis.[1][2] This method often necessitates harsh reaction conditions and long reaction times, which can lead to the degradation of the product or the formation of side products.[1][3][4] Key factors to investigate include:

  • Reaction Time and Temperature: Extended periods of heating can cause the 1,4-dihydropyridine (1,4-DHP) product to decompose.[1]

  • Purity of Reactants: The presence of impurities in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction's outcome.[1][5]

  • Suboptimal Solvent: While traditional solvents like ethanol and acetic acid are commonly used, they may not be the best choice for all substrates.[1][2]

  • Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, can consume starting materials and reduce the yield of the desired 1,4-DHP.[1]

Q2: My reaction is not reaching completion, and a significant amount of starting material remains. What steps can I take to improve the conversion rate?

A2: Incomplete conversion is often linked to reaction kinetics and the chosen conditions. To help drive the reaction to completion, consider the following strategies:

  • Catalysis: Employing a catalyst can dramatically speed up the reaction.[1] A wide variety of catalysts have proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.[1] Modern heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles, have demonstrated exceptional performance, leading to high yields in short timeframes.[6]

  • Microwave or Ultrasound Irradiation: These non-conventional energy sources can significantly shorten reaction times and boost yields when compared to traditional heating methods.[1][2]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate.[1][7] For example, conducting the reaction in aqueous micelles has been shown to produce high yields.[1][2][8] In some cases, solvent-free conditions can also improve reaction rates.[9]

  • Reactant Concentration: Increasing the concentration of reactants may improve the reaction rate and overall yield.[1]

Q3: I am noticing a significant amount of a colored impurity, which I believe is the oxidized pyridine derivative. How can I minimize this side reaction?

A3: The oxidation of the desired 1,4-dihydropyridine to its corresponding pyridine is a common side reaction, particularly under harsh conditions or when exposed to air.[1] To mitigate this:

  • Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]

  • Moderate Reaction Conditions: Steer clear of excessively high temperatures and prolonged reaction times to reduce the likelihood of oxidation.[1]

  • Strategic Oxidant Choice: If the pyridine is the intended product, the 1,4-DHP is oxidized in a subsequent step. Common oxidizing agents include nitric acid, manganese dioxide, and potassium permanganate.[2] The selection of the oxidant and reaction conditions should be carefully optimized to prevent unwanted side reactions.[1][2]

Q4: How does the choice of the nitrogen source affect the reaction yield?

A4: The nitrogen source is a critical component in the Hantzsch synthesis. While ammonia is the traditional source, ammonium acetate is now more commonly used.[1][10] The counter-ion of the ammonium salt can play a role in the reaction's efficiency. It has been shown that ammonium salts derived from weak acids (like ammonium carbonate and ammonium acetate) tend to provide better yields than those from strong acids (such as ammonium chloride).[1] This is likely due to a mild buffering effect from the conjugate base of the weak acid.[1]

Q5: The Hantzsch synthesis can create a chiral center at the C4 position. Does the standard reaction yield a specific enantiomer?

A5: No, the classical Hantzsch synthesis typically results in a racemic mixture for unsymmetrical 1,4-dihydropyridines.[5] If a single enantiomer is needed for applications such as pharmacological studies, additional steps like chiral chromatography or the development of an asymmetric synthesis method are required.[5]

Troubleshooting Guides

Issue: Low Overall Yield

If you are struggling with a low overall yield, a systematic approach to optimizing the reaction conditions is advised. The following workflow can assist in identifying the key parameters that are impacting your synthesis.

G start Low Yield Observed purity Verify Purity of Reactants (Aldehyde, β-ketoester, NH₃ source) start->purity catalyst Introduce/Optimize Catalyst (e.g., p-TSA, Yb(OTf)₃, Organocatalyst) purity->catalyst solvent Screen Different Solvents (e.g., Ethanol, Water, Toluene, Solvent-free) catalyst->solvent conditions Adjust Reaction Conditions (Temperature & Time) solvent->conditions energy Consider Alternative Energy Source (Microwave or Ultrasound) conditions->energy result Improved Yield energy->result

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Data Presentation

The tables below summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of the Hantzsch synthesis.

Table 1: Effect of Different Catalysts on Hantzsch Reaction Yield (Synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate)

CatalystAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
No CatalystNH₄OAcEthanolReflux865[6]
p-TSANH₄OHEthanolReflux682[6]
Tannic AcidNH₄OAcH₂O80194[6]
Fe₃O₄@SiO₂-SO₃HNH₄OAcEthanol600.596[6]

Table 2: Influence of Solvents on Hantzsch Reaction Yield (Catalyst-free synthesis using benzaldehyde, ethyl acetoacetate, and ammonium carbonate)

SolventTemperatureTime (h)Yield (%)Reference
Water100296[4]
EthanolReflux491[4]
TolueneReflux842[4]
DichloromethaneReflux835[4]
Solvent-free100265[4]

Table 3: Comparison of Conventional vs. Microwave and Ultrasound-Assisted Synthesis

MethodCatalystSolventTimeYield (%)Reference
Conventional HeatingNoneEthanol8 h65[6]
MicrowaveNoneEthanol10 min>90 (Typical)[1]
Ultrasoundp-TSAAqueous Micelles45 min96[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

  • Materials: Aldehyde (1 mmol), β-ketoester (2 mmol), Ammonium acetate (1.2 mmol), Ethanol (3 mL).[1]

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).[1]

    • Seal the vessel and place it in a microwave reactor.[1]

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]

    • After the reaction is complete, cool the vessel to room temperature.[1]

    • Remove the solvent under reduced pressure.[1]

    • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Ultrasound-Assisted Hantzsch Synthesis in Aqueous Media

  • Materials: Aldehyde (1 mmol), Ethyl acetoacetate (2 mmol), Ammonium carbonate (1 mmol), Deionized water (5 mL).[1]

  • Procedure:

    • In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in deionized water (5 mL).[1]

    • Place the sealed vessel in an ultrasonic bath.[1]

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]

    • Upon completion, the solid product will often precipitate out of the aqueous solution.[1]

    • Collect the product by simple filtration.

    • Wash the solid product with cold water and dry it under a vacuum. The aqueous filtrate can often be recycled for subsequent reactions.[1]

Visualizations

G cluster_0 Reactant Preparation cluster_1 Intermediate Formation cluster_2 Cyclization & Dehydration Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl β-Ketoester_1 β-Ketoester (1 eq) β-Ketoester_1->Unsaturated_Carbonyl β-Ketoester_2 β-Ketoester (1 eq) Enamine Enamine β-Ketoester_2->Enamine Ammonia_Source Ammonia Source (e.g., NH₄OAc) Ammonia_Source->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Unsaturated_Carbonyl->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Caption: Simplified reaction pathway for the Hantzsch 1,4-Dihydropyridine synthesis.

References

Technical Support Center: Purification of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate from a reaction mixture. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Question: My crude product is an oil and is difficult to handle. How can I purify it?

Answer: Oily crude products can be challenging. Here are a few approaches:

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization or solidify impurities, which can then be filtered off.

  • Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily compounds. You can directly load the oil onto the silica gel.

  • Solvent Evaporation with a Co-solvent: Dissolve the oil in a small amount of a volatile solvent like dichloromethane and then add a non-polar co-solvent like hexanes. Slowly evaporating the dichloromethane may lead to precipitation or crystallization of your product.

Question: I am seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Answer: The synthesis of this compound, often via a Hantzsch-type thiazole synthesis, can lead to several impurities:

  • Unreacted Starting Materials: These include 4-chlorothiobenzamide and ethyl 4-chloro-3-oxobutanoate (or a similar α-haloketone).

  • Side Products: Side reactions can lead to the formation of isomeric thiazoles or other condensation products.

  • Hydrolyzed Product: The ethyl ester can be partially hydrolyzed to the corresponding carboxylic acid, especially if the reaction or work-up conditions are acidic or basic.

A TLC analysis with different solvent systems can help in identifying the nature of these impurities based on their polarity.

Question: My compound is streaking on the TLC plate during column chromatography. What can I do?

Answer: Streaking on a TLC plate, which often translates to poor separation on a column, can be caused by several factors:

  • Compound Overload: You might be spotting too much of your sample on the TLC plate. Try diluting your sample.

  • Inappropriate Solvent System: The solvent system may be too polar or not polar enough. Experiment with different ratios of your chosen solvents. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve the spot shape.

  • Compound Instability: Your compound might be degrading on the silica gel. You can test for this by running a 2D TLC. If degradation is an issue, consider using a different stationary phase like alumina or a deactivated silica gel.

Question: The separation of my product from an impurity is very poor during column chromatography. How can I improve it?

Answer: To improve a difficult separation:

  • Optimize the Solvent System: A good separation is often achieved with a solvent system that gives your product an Rf value of 0.2-0.4 on the TLC plate. You may need to screen various solvent combinations.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography (gradient elution). This can help to separate compounds with close Rf values.

Question: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. Here are some solutions:

  • Reduce the Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the supersaturated solution can induce crystallization.

  • Change the Solvent System: The solvent system may not be ideal. Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy, then heat until it is clear again before allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Column chromatography is the most frequently reported method for the purification of this compound, often using a mixture of ethyl acetate and hexanes as the eluent.[1] Recrystallization from a suitable solvent is also a viable option if the crude product is a solid and the impurities have different solubility profiles.

Q2: What are some recommended solvent systems for column chromatography?

A2: Based on literature, common solvent systems for the column chromatography of this compound and related thiazole derivatives include:

  • Ethyl acetate/Hexane (e.g., 2% to 20% ethyl acetate in hexane)[1]

  • Dichloromethane[1]

  • Dichloromethane/Acetone (e.g., 0-4% acetone in dichloromethane)[1]

The optimal solvent system should be determined by preliminary TLC analysis.

Q3: What is the expected yield and purity after purification?

A3: The yield and purity can vary depending on the success of the synthesis and the chosen purification method. Reported yields after column chromatography are often in the range of 50-90%.[1] Purity is typically assessed by techniques like HPLC, NMR, and melting point analysis. High purity (e.g., >98%) is often achievable with careful purification.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase flash chromatography can be an effective alternative, especially if the compound is unstable on silica gel or if you are struggling with separation using normal-phase chromatography. A common solvent system for reverse-phase chromatography is a gradient of acetonitrile in water.

Data Presentation

Purification MethodTypical Eluent/SolventReported Yield (%)Reported Purity (%)Reference
Column Chromatography2% EtOAc/hexane62>95% (by NMR)
Column ChromatographyCH2Cl253Solid[1]
Column Chromatography10-20% EtOAc/hexane73Solid[1]
Recrystallizationn-butanol-98.5% (by HPLC)

Note: Yields and purities are highly dependent on the specific reaction conditions and the purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product).

    • Pack the column with silica gel (60-120 mesh) using either a dry packing or wet slurry method in the chosen eluent system (e.g., 5% ethyl acetate in hexanes).

    • Ensure the silica gel bed is compact and level.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or air line) to begin eluting the compounds.

    • Collect fractions in test tubes or vials.

  • Monitoring:

    • Monitor the separation by TLC analysis of the collected fractions.

    • Spot the fractions on a TLC plate and develop it in the same eluent system.

    • Visualize the spots under a UV lamp.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, isopropanol, or mixtures like ethyl acetate/hexanes can be good starting points.

    • Perform small-scale solubility tests to find the optimal solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow reaction_mixture Crude Reaction Mixture initial_analysis TLC Analysis reaction_mixture->initial_analysis decision Crude State? initial_analysis->decision oily_crude Oily Crude decision->oily_crude  Oil solid_crude Solid Crude decision->solid_crude  Solid column_chromatography Column Chromatography oily_crude->column_chromatography solid_crude->column_chromatography recrystallization Recrystallization solid_crude->recrystallization trituration Trituration solid_crude->trituration purity_check Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check trituration->recrystallization purity_check->column_chromatography  Requires Further Purification pure_product Pure Product purity_check->pure_product  Meets Purity Criteria

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this would be the reaction between 4-chlorothiobenzamide and an ethyl 4-haloacetoacetate, such as ethyl 4-chloroacetoacetate.

Q2: Are there viable alternative synthesis routes?

A2: Yes, an alternative route involves a multi-step process starting from the Hantzsch synthesis of a 2-aminothiazole. This intermediate, ethyl 2-amino-4-thiazoleacetate, can then be converted to the target compound via a Sandmeyer-type reaction.[3][4] This involves diazotization of the amino group followed by substitution.

Q3: How critical is the purity of the starting materials and solvents?

A3: The purity of reactants and solvents is crucial for achieving high yields and minimizing side products.[5] Impurities in the α-haloester or the thioamide can lead to undesirable side reactions, which can consume the starting materials and complicate the purification of the final product. The use of anhydrous solvents is often recommended as water can interfere with the reaction.[5]

Q4: What are the key parameters to control during the Hantzsch synthesis?

A4: Key parameters include reaction temperature, choice of solvent, and reaction time. The temperature can vary, with conventional heating often requiring reflux for several hours, while microwave-assisted synthesis can shorten reaction times significantly.[5] Solvent choice impacts reaction rate and yield, with alcohols like ethanol being common.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Hantzsch Synthesis
Possible Cause Troubleshooting Step
Impure Reactants Ensure the purity of 4-chlorothiobenzamide and ethyl 4-chloroacetoacetate. Recrystallize or purify the starting materials if necessary.
Incorrect Solvent Perform small-scale solvent screening. While ethanol is common, other solvents like methanol or a mixture of ethanol and water could be more effective for your specific setup.[2]
Suboptimal Temperature If refluxing in ethanol, ensure the temperature is maintained. Consider a trial with microwave-assisted heating to potentially improve yields and reduce reaction time.[5]
Decomposition of Thioamide Thioamides can be unstable, especially in acidic conditions.[5] Ensure the reaction is not overly acidic, and consider the slow addition of reagents.
Incorrect Stoichiometry Verify the molar ratios of your reactants. A slight excess of the thioamide is sometimes used.
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Presence of Side Products Characterize the impurities by techniques like TLC or LC-MS to understand the side reactions occurring. Common side products can arise from self-condensation of the reactants.
Product is an Oil If the product does not crystallize, attempt purification by column chromatography using a silica gel stationary phase and a suitable solvent system (e.g., hexane/ethyl acetate).
Co-precipitation of Starting Materials During workup, ensure the pH is adjusted correctly to precipitate the product while keeping unreacted starting materials in solution. Washing the crude product with appropriate solvents can help remove unreacted starting materials.
Issue 3: Inconsistent Results in Alternative Synthesis (Sandmeyer-type reaction)
Possible Cause Troubleshooting Step
Inefficient Diazotization Ensure the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite to the acidic solution of the 2-aminothiazole.
Decomposition of Diazonium Salt Use the diazonium salt immediately after its formation. These intermediates are often unstable at higher temperatures.
Low Yield of Substitution The choice of copper salt (CuCl, CuBr) is critical for the Sandmeyer reaction.[4] Ensure the correct copper(I) halide is used for the desired transformation. The reaction may also be sensitive to the solvent and temperature.
Formation of Byproducts Side reactions are common in Sandmeyer reactions.[6] Careful control of reaction conditions and purification by chromatography are often necessary to isolate the desired product.

Experimental Protocols

Route 1: Hantzsch Thioazole Synthesis (Primary Route)

This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.

1. Synthesis of 4-chlorothiobenzamide (Starting Material)

  • A mixture of 4-chlorobenzonitrile (55.03 g) and thioacetamide (75.13 g) in dimethylformamide (600 ml) is chilled in an ice bath and saturated with dry hydrogen chloride gas.

  • The mixture is then slowly distilled on an oil bath at 100°C.

  • After removal of the liquid, aqueous sodium bicarbonate is added.

  • The resulting solid is collected and recrystallized from toluene to yield 4-chlorothiobenzamide.[7]

2. Synthesis of this compound

  • In a round-bottom flask, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.

  • Add ethyl 4-chloroacetoacetate (1 equivalent) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

Route 2: Alternative Synthesis via 2-Aminothiazole

1. Synthesis of Ethyl 2-aminothiazole-4-acetate

  • This intermediate can be synthesized via the Hantzsch reaction of thiourea and ethyl 4-chloroacetoacetate.

2. Diazotization and Substitution (Sandmeyer-type Reaction)

  • Dissolve ethyl 2-amino-4-thiazoleacetate (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Data Presentation

Table 1: Comparison of Synthesis Routes

Parameter Route 1: Hantzsch Synthesis Route 2: Alternative via 2-Aminothiazole
Starting Materials 4-chlorothiobenzamide, Ethyl 4-chloroacetoacetateThiourea, Ethyl 4-chloroacetoacetate, NaNO₂, CuCl
Number of Steps 12
Typical Yield Moderate to HighVariable, often moderate
Key Advantages More direct, one-pot synthesisMay offer alternative purification strategies
Potential Challenges Purity of thioamide, potential side reactionsInstability of diazonium salt, copper waste

Visualizations

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 4-chlorothiobenzamide C Hantzsch Condensation (Ethanol, Reflux) A->C B Ethyl 4-chloroacetoacetate B->C D Precipitation in Water C->D Cooling E Filtration D->E F Recrystallization E->F G Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate F->G

Caption: Experimental workflow for the Hantzsch synthesis of the target compound.

Alternative_Synthesis_Route cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Conversion to Final Product A Thiourea + Ethyl 4-chloroacetoacetate B Hantzsch Synthesis A->B C Ethyl 2-aminothiazole-4-acetate B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D E Diazonium Salt Intermediate D->E F Sandmeyer-type Reaction (CuCl) E->F G Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate F->G

Caption: Logical relationship of the alternative two-step synthesis route.

References

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: Based on the chemical properties of similar thiazole derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. For assays requiring an aqueous environment, it is crucial to first dissolve the compound in 100% DMSO and then dilute it in the aqueous buffer or cell culture medium.

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended for most cell lines, though some may tolerate up to 1%.[1] It is crucial to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent effects.[1]

Q3: I am observing precipitation when I add my DMSO stock solution to the aqueous media. What can I do?

A3: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Pre-warm the media: Warming your cell culture media or buffer to 37°C before adding the compound stock can help maintain solubility.

  • Slow, dropwise addition: Add the DMSO stock solution to the pre-warmed media slowly and with gentle vortexing or swirling. This helps to avoid "solvent shock," where a rapid change in solvent polarity causes the compound to precipitate.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the pre-warmed media.

  • Sonication: Briefly sonicating the stock solution before dilution can help break up any micro-precipitates.

Q4: Can I prepare a large batch of working solution and store it for future use?

A4: It is generally not recommended to store diluted working solutions of poorly soluble compounds. Precipitation can occur over time, even at concentrations that are initially soluble. For best results and reproducibility, prepare fresh working solutions for each experiment.

Q5: What is the expected biological activity of this compound?

A5: this compound is reported to have potential antimicrobial, antifungal, and anti-inflammatory properties.[2] Thiazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[3]

Troubleshooting Guide: Compound Precipitation in Biological Assays

Problem Potential Cause Recommended Solution
Immediate Precipitation The final concentration of the compound exceeds its aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid dilution leading to "solvent shock".Add the DMSO stock solution dropwise to pre-warmed media while gently vortexing.[3]
Low temperature of the aqueous media.Always use media pre-warmed to the experimental temperature (e.g., 37°C).
Precipitation Over Time Compound instability in the aqueous environment.Prepare fresh working solutions immediately before each experiment.
Interaction with media components (e.g., salts, proteins).Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. Consider using serum-free media for the initial dilution steps if serum protein interaction is suspected.
pH shift in the culture medium due to cell metabolism.Ensure your medium is adequately buffered for the CO2 environment of your incubator.
Cloudy or Hazy Solution Formation of fine, colloidal precipitate.Centrifuge the working solution at high speed before adding it to the cells to pellet any undissolved compound. Use the supernatant for your experiment.
Microbial contamination.Filter-sterilize your stock and working solutions. Always use aseptic techniques.

Quantitative Data

Solvent Solubility of 2-amino-4-phenyl thiazole Recommended Starting Concentration for Stock Solution
DMSO ~10 mg/mL[4]10-50 mM
Ethanol ~12 mg/mL[4]10-50 mM
PBS (pH 7.2) Sparingly soluble (~0.1 mg/mL with 10% Ethanol)[4]Not recommended for stock solution

Table 1. Solubility of a structurally similar thiazole compound.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration
  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 50 mM.

  • Prepare serial dilutions: In a clear microplate or microcentrifuge tubes, prepare a series of 2-fold dilutions of the stock solution in your cell culture medium (pre-warmed to 37°C). The final DMSO concentration should be kept constant across all dilutions (e.g., 0.5%).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) immediately after preparation and after incubation at 37°C for a duration that mimics your experiment (e.g., 2, 24, 48 hours).

  • Microscopic Examination: A more sensitive method is to examine a small aliquot of each dilution under a microscope to check for micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.

Protocol 2: Cell-Based Assay with this compound
  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 2X working stock of this compound by diluting your DMSO stock in pre-warmed (37°C) complete cell culture medium. Ensure the final DMSO concentration in the well will be below the cytotoxic level for your cell line (typically <0.5%).

    • Prepare a 2X vehicle control with the same concentration of DMSO in the medium.

  • Cell Treatment: Remove the existing media from the cells and add an equal volume of the 2X compound working stock or 2X vehicle control to the appropriate wells.

  • Incubation: Incubate the cells for the desired treatment period.

  • Assay: Proceed with your specific biological assay (e.g., cytotoxicity assay, cytokine measurement, gene expression analysis).

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock sonicate Sonicate or gently warm the stock solution check_stock->sonicate No check_dilution Precipitation upon dilution? check_stock->check_dilution Yes prepare_fresh Prepare fresh stock solution in anhydrous DMSO sonicate->prepare_fresh prepare_fresh->check_stock dilution_protocol Follow proper dilution protocol: - Pre-warm media - Slow, dropwise addition - Gentle vortexing check_dilution->dilution_protocol Yes check_time Precipitation over time? check_dilution->check_time No lower_conc Lower the final concentration dilution_protocol->lower_conc lower_conc->check_dilution fresh_working Prepare working solution fresh for each experiment check_time->fresh_working Yes end Proceed with Experiment check_time->end No check_media Test solubility in simpler buffer (PBS) fresh_working->check_media check_media->end

Caption: Troubleshooting workflow for compound precipitation.

G Potential Anti-inflammatory Signaling Pathway of Thiazole Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) MAPK->ProInflammatory NFkB->ProInflammatory Compound Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate Compound->MAPK Inhibition Compound->NFkB Inhibition Inflammation Inflammatory Response ProInflammatory->Inflammation

Caption: Potential anti-inflammatory signaling pathway.

References

Technical Support Center: Degradation of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound solutions.

Issue Possible Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis. Hydrolysis of the ethyl ester: The ester functional group is susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. This leads to the formation of the corresponding carboxylic acid.[1][2][3]- Maintain solution pH between 4 and 8.[4] - Use aprotic solvents if compatible with the experimental design. - Perform experiments at lower temperatures to reduce the rate of hydrolysis.[4]
Photodegradation: Thiazole rings can be sensitive to light, particularly UV radiation, leading to ring cleavage or other structural changes.[5][6]- Store and handle solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5] - Work in a low-light environment when possible.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products: This could be due to hydrolysis, photodegradation, or oxidation. The primary degradation product from hydrolysis is 2-(2-(4-chlorophenyl)thiazol-4-yl)acetic acid. Photodegradation can lead to more complex products.[6]- Characterize the new peaks using LC-MS to identify the mass of the degradation products. - Conduct forced degradation studies (e.g., exposure to acid, base, light, heat, and oxidizing agents) to systematically identify potential degradation products.[7][8]
Solution changes color or becomes cloudy. Degradation or poor solubility: The compound may be degrading into a colored or insoluble product, or it may be precipitating out of the solution.[9]- Verify the solubility of the compound in the chosen solvent.[9] - Filter the solution using a suitable syringe filter (e.g., 0.22 µm) before use.[9] - Analyze any precipitate to determine if it is the parent compound or a degradant.[9]
Inconsistent results in biological assays. Compound instability in assay medium: The compound may be degrading under the conditions of the biological assay (e.g., temperature, pH of the medium).[10]- Assess the stability of the compound in the assay medium over the time course of the experiment.[10] - Prepare fresh solutions immediately before each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two most probable degradation pathways are:

  • Hydrolysis of the ethyl ester: This is a common reaction for esters in aqueous solutions, leading to the formation of 2-(2-(4-chlorophenyl)thiazol-4-yl)acetic acid and ethanol. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2][3]

  • Degradation of the thiazole ring: The thiazole ring can undergo degradation, particularly through photolysis (exposure to light).[5][6] It can also be susceptible to thermal degradation at elevated temperatures and oxidative conditions.[11][12]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen, to slow down potential degradation reactions.

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[5]

  • pH: If in an aqueous buffer, maintain a pH as close to neutral as possible.

  • Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to prevent oxidation.

Q3: Which solvents are recommended for preparing solutions of this compound?

A3: The choice of solvent depends on the intended application. For analytical purposes, high-purity aprotic solvents such as acetonitrile or DMSO are often suitable. If aqueous buffers are required, it is crucial to control the pH and be aware of potential hydrolysis. Always use high-purity, HPLC-grade solvents to avoid impurities that could act as catalysts for degradation.[5]

Q4: How can I monitor the degradation of my compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring the degradation of the parent compound and the appearance of degradation products.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of any degradation products formed.[6]

Q5: How can I perform a forced degradation study?

A5: A forced degradation study involves exposing the compound to harsh conditions to accelerate its degradation.[7][8] This helps in identifying potential degradation products and pathways. Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

  • Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Heat the solution or solid compound.

  • Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).[13]

Data Presentation

Table 1: Potential Degradation Products

Degradation Pathway Potential Product Name Chemical Structure Notes
Hydrolysis2-(2-(4-chlorophenyl)thiazol-4-yl)acetic acidC₁₁H₈ClNO₂SPrimary degradation product in aqueous solutions.[1][2][3]
PhotodegradationVarious ring-opened and rearranged productsVariesCan be complex; identification requires advanced analytical techniques like LC-MS/MS and NMR.[6]
OxidationN-oxides, S-oxidesVariesPossible if the thiazole nitrogen or sulfur atoms are oxidized.

Experimental Protocols

Protocol: Stability Study in Aqueous Buffer

  • Objective: To determine the stability of this compound in an aqueous buffer at a specific pH and temperature.

  • Materials:

    • This compound

    • High-purity water

    • Buffer components (e.g., phosphate, acetate)

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

    • Prepare the desired aqueous buffer and adjust the pH.

    • Spike the buffer with the stock solution to achieve the final desired concentration.

    • Divide the solution into several amber vials.

    • Store the vials at the desired temperature.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and analyze the sample by HPLC or LC-MS.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining against time to determine the degradation rate.

Visualizations

G Experimental Workflow for Degradation Study cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Solution of Compound stress_conditions Expose to Stress Conditions (pH, Light, Temp, Oxidant) prep_solution->stress_conditions control_sample Prepare Control Sample (No Stress) prep_solution->control_sample sampling Collect Samples at Time Intervals stress_conditions->sampling control_sample->sampling hplc_analysis Analyze by HPLC/LC-MS sampling->hplc_analysis quantify_parent Quantify Parent Compound hplc_analysis->quantify_parent identify_degradants Identify Degradation Products quantify_parent->identify_degradants determine_pathway Determine Degradation Pathway identify_degradants->determine_pathway

Caption: Workflow for a typical degradation study.

G Proposed Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation parent This compound hydrolysis_product 2-(2-(4-chlorophenyl)thiazol-4-yl)acetic acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ photo_products Ring Cleavage / Rearrangement Products parent->photo_products Light (hν) oxidation_products N-oxides / S-oxides parent->oxidation_products [O] ethanol Ethanol

Caption: Potential degradation pathways for the compound.

References

Minimizing side reactions in the synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of substituted thiazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of substituted thiazoles, particularly via the Hantzsch thiazole synthesis.

Issue 1: Low or No Yield of the Desired Thiazole Product

Q: My Hantzsch thiazole synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low yields in the Hantzsch synthesis are a common problem and can be attributed to several factors, including the quality of starting materials, reaction conditions, and the stability of intermediates.[1]

  • Purity of Reactants and Solvents: The purity of the α-haloketone and the thioamide is critical. Impurities can lead to unwanted side reactions, consuming the starting materials. The presence of water can also be detrimental, so the use of anhydrous solvents is often recommended.[1]

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. While some reactions proceed at room temperature, others may need heating or refluxing for several hours.[1][2] Microwave-assisted synthesis can significantly shorten reaction times.[3]

  • Solvent Choice: The solvent plays a crucial role in reaction rate and yield. Ethanol is a common solvent, but others like methanol, 1-butanol, 2-propanol, and water have also been used effectively depending on the specific substrates.[1][4]

  • Stability of Thioamide: The stability of the thioamide can be a limiting factor, especially under acidic conditions.[1]

  • Steric Hindrance: If you are using bulky or sterically hindered α-haloketones or thioamides, the reaction rate can be significantly slower. In such cases, increasing the reaction temperature and time may be necessary.

Issue 2: Formation of Multiple Products and Purification Difficulties

Q: My reaction mixture shows multiple spots on TLC, and I'm having trouble purifying the desired thiazole. What are the likely side products and how can I minimize their formation?

A: The formation of multiple products is often due to side reactions involving the starting materials or intermediates.

  • Regioisomer Formation: When using N-substituted thioureas, there is a possibility of forming two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The formation of the imino tautomer is favored under acidic conditions.[5] To favor the formation of the 2-aminothiazole, it is best to run the reaction in a neutral solvent.[5]

  • Self-Condensation of α-Haloketone: In the presence of a base, α-haloketones can undergo self-condensation reactions, such as aldol-type condensations, leading to a complex mixture of byproducts.[6][7] This can be minimized by controlling the basicity of the reaction medium.

  • Thiourea Decomposition: At elevated temperatures, thiourea can decompose to produce various products, including ammonia, hydrogen sulfide, and cyanamide, which can then react with other components in the mixture.[8][9]

  • Formation of Thiazolium Salts: The thiazole product itself can be N-alkylated by unreacted α-haloketone, leading to the formation of thiazolium salts.[10] This can be minimized by using a slight excess of the thioamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Hantzsch thiazole synthesis?

A1: The most common side reactions include:

  • Formation of regioisomers (2-aminothiazole vs. 2-iminothiazoline) when using N-substituted thioureas.[5]

  • Self-condensation of the α-haloketone , especially under basic conditions.[6]

  • Decomposition of the thioamide at high temperatures.[8][9]

  • N-alkylation of the thiazole product by the α-haloketone to form thiazolium salts.[10]

  • Over-oxidation of the dihydropyridine intermediate in Hantzsch pyridine synthesis, which can be analogous in some thiazole syntheses.[1]

Q2: How can I control the regioselectivity of the Hantzsch synthesis with N-substituted thioureas?

A2: The regioselectivity is highly dependent on the reaction pH. To selectively synthesize the 2-(N-substituted amino)thiazole, conduct the reaction in a neutral solvent. Acidic conditions favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[5]

Q3: Are there alternative, "greener" methods for thiazole synthesis that minimize side reactions?

A3: Yes, several modern methods aim to improve the efficiency and reduce the environmental impact of thiazole synthesis. These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[2][3]

  • Ultrasonic irradiation: This method can also accelerate the reaction and is often performed at room temperature.[4]

  • Solvent-free reactions: Grinding the reactants together, sometimes with a few drops of a wetting agent, can lead to high yields with short reaction times.[2]

  • Use of greener solvents: Water or mixtures of ethanol and water are effective and environmentally friendly solvent choices for some Hantzsch syntheses.[1][4]

Q4: What is the best way to purify my substituted thiazole product?

A4: The purification method depends on the properties of your product and the impurities present.

  • Recrystallization: This is a common and effective method for purifying solid thiazole derivatives.[11] The choice of solvent is crucial; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature, while the impurities remain in solution.[11]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.[12]

  • Precipitation: In many cases, the thiazole product can be precipitated from the reaction mixture by neutralization with a weak base like sodium carbonate, especially if the product is poorly soluble in the reaction solvent.[1]

Quantitative Data on Reaction Conditions and Yields

The yield of substituted thiazoles is highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of reported yields for different substitution patterns under various conditions.

Table 1: Synthesis of 2,4-Disubstituted Thiazoles

α-HaloketoneThioamide/ThioureaSolventConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanolReflux, 30 min~99 (crude)[13]
Substituted Phenacyl BromidesSubstituted ThioamidesEthanolRefluxNot specified[14]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanolMicrowave, 90°C, 30 min95[3]

Table 2: Synthesis of 2,4,5-Trisubstituted Thiazoles

Reactant 1Reactant 2Reactant 3CatalystSolventConditionsYield (%)Reference
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSubstituted BenzaldehydesSilica Supported Tungstosilisic AcidEthanol/Water (1:1)Reflux, 2-3.5 h79-90[4][15]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSubstituted BenzaldehydesSilica Supported Tungstosilisic AcidEthanol/Water (1:1)Ultrasonic, RT, 1.5-2 h82-92[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenyl-1,3-thiazole (A 2,4-Disubstituted Thiazole) [1]

This protocol details the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

  • Filter the mixture through a Büchner funnel.

  • Wash the collected solid with water.

  • Spread the solid on a watch glass and allow it to air dry.

Protocol 2: One-Pot Synthesis of 2,4,5-Trisubstituted Thiazoles [4][15]

This protocol describes a general procedure for the synthesis of a series of 2,4,5-trisubstituted thiazoles.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica Supported Tungstosilisic Acid (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

  • Acetone

Procedure:

  • Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and the silica-supported tungstosilisic acid catalyst in a round-bottom flask.

  • Add the ethanol/water solvent mixture.

  • Reflux the mixture with stirring for 2-3.5 hours at 65°C. Alternatively, the reaction can be performed under ultrasonic activation at room temperature for 1.5-2 hours.

  • After the reaction is complete, filter the hot mixture to remove the solid product.

  • Wash the collected solid with ethanol.

  • To remove the catalyst, dissolve the solid in acetone and filter.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the purified product.

Visualizations

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone intermediate1 Thioester Intermediate alpha_haloketone->intermediate1 SN2 Attack self_condensation α-Haloketone Self-Condensation Products alpha_haloketone->self_condensation Self-Condensation (Basic Conditions) thioamide Thioamide thioamide->intermediate1 regioisomer Regioisomer (e.g., 2-Iminothiazoline) thioamide->regioisomer Alternative Cyclization (Acidic Conditions) decomposition Thioamide Decomposition Products thioamide->decomposition Thermal Decomposition intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole Substituted Thiazole intermediate2->thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis and Potential Side Reactions.

Troubleshooting_Workflow start Low Yield or Impure Product analysis Analyze Reaction Conditions and TLC/LC-MS Data start->analysis decision1 Multiple Products Observed? analysis->decision1 decision2 Unreacted Starting Material? analysis->decision2 decision1->decision2 No solution1a Check for Regioisomers: Adjust pH (use neutral solvent) decision1->solution1a Yes solution1b Minimize Self-Condensation: Control basicity decision1->solution1b Yes solution1c Improve Purification: Recrystallization or Chromatography decision1->solution1c Yes solution2a Increase Reaction Time/Temp decision2->solution2a Yes solution2b Check Reactant Purity decision2->solution2b Yes solution2c Optimize Solvent decision2->solution2c Yes solution2d Consider Microwave or Ultrasonic Activation decision2->solution2d Yes

References

Validation & Comparative

Unveiling the Antimicrobial Potential of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticipated antimicrobial activity of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. Due to the limited publicly available data on this specific compound, this analysis leverages experimental findings from structurally similar thiazole derivatives to project its potential efficacy against various microbial strains. This guide presents a synthesis of available data, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of key experimental workflows and potential mechanisms of action.

Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3][4][5][6][7][8][9][10] The core thiazole ring is a key pharmacophore in several clinically used drugs. The compound of interest, this compound, features a 4-chlorophenyl substituent, a common moiety in bioactive molecules known to contribute to antimicrobial efficacy. While direct experimental validation of this specific ester is not extensively documented in peer-reviewed literature, its structural analogs have demonstrated notable antibacterial and antifungal activities. A supplier of the compound notes its potential for use in the development of new therapeutic agents to combat resistant bacterial and fungal infections.[11]

Comparative Antimicrobial Activity of Structurally Related Thiazole Derivatives

To provide a framework for understanding the potential antimicrobial profile of this compound, the following tables summarize the activity of closely related 4-(4-chlorophenyl)thiazole derivatives. It is important to note that direct extrapolation of activity is not always precise, as minor structural modifications can significantly impact biological efficacy.

Table 1: Antibacterial Activity of 4-(4-chlorophenyl)thiazole Analogs

Compound/AnalogBacterial StrainActivity (Zone of Inhibition in mm)Reference CompoundActivity (Zone of Inhibition in mm)
4a (3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidin-4-one)Bacillus subtilis22Gentamicin25
Escherichia coli20Gentamicin24
Staphylococcus aureus21Gentamicin26
3a (4-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiazol-2-amine)Aspergillus niger20Fluconazole23

Data extracted from a study on 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives.[1] The cup-plate method was used at a concentration of 1mg/mL.

Table 2: Antifungal (Anti-Candida) Activity of 4-(4-chlorophenyl)thiazole Analogs

Compound/AnalogFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
7a (4-(4-chlorophenyl)-2-(2-(1-phenylethylidene)hydrazinyl)thiazole)Candida albicans3.9Fluconazole15.62
Candida parapsilosis7.81Fluconazole15.62
Candida krusei15.62Fluconazole15.62

Data from a study on 2,4-disubstituted-1,3-thiazole derivatives.[2] The broth microdilution method was employed.

These tables indicate that compounds bearing the 4-(4-chlorophenyl)thiazole scaffold exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. The activity is, in some cases, comparable to standard antimicrobial agents.

Potential Mechanisms of Antimicrobial Action

The antimicrobial effects of thiazole derivatives are believed to stem from various mechanisms, including:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the phenyl ring can facilitate the insertion of the molecule into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit crucial bacterial enzymes. For instance, some derivatives are known to target DNA gyrase, an enzyme essential for DNA replication.[3] In fungi, inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis, is a common mechanism.

  • Inhibition of Cell Division: Some thiazole-quinolinium derivatives have been found to interfere with the formation of the Z-ring by promoting the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery.[3]

Further investigation is required to elucidate the specific mechanism of action for this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for standard antimicrobial susceptibility testing that can be employed to validate the activity of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile saline or broth

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions, as well as to the positive control well. The negative control well should only contain broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Disk Diffusion Method (Kirby-Bauer Assay)

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Test compound

  • Sterile filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control (disk with a known effective antibiotic)

  • Negative control (disk with solvent only)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar. Also, place the positive and negative control disks.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Visualizations

To further clarify the experimental process and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound Stock Dilutions Serial Dilutions in Broth Compound->Dilutions Plate Inoculate 96-well Plate Dilutions->Plate Inoculum Standardized Microbial Inoculum Inoculum->Plate Incubation Incubate (18-48h) Plate->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determine MIC Observation->MIC Potential_Mechanisms cluster_bacterial Bacterial Targets cluster_fungal Fungal Target Thiazole Thiazole Derivative Membrane Cell Membrane Disruption Thiazole->Membrane leads to DNAGyrase DNA Gyrase Inhibition Thiazole->DNAGyrase inhibits FtsZ FtsZ Polymerization Interference Thiazole->FtsZ affects Lanosterol Lanosterol 14α-demethylase Inhibition Thiazole->Lanosterol inhibits

References

Comparative Efficacy Analysis: Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate versus Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antifungal properties of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in comparison to the established drug, fluconazole.

Executive Summary

This guide provides a comparative overview of the antifungal efficacy of the novel compound this compound and the widely used antifungal agent, fluconazole. While extensive data is available for fluconazole, demonstrating its clinical effectiveness against a range of fungal pathogens, publicly accessible research providing specific in vitro or in vivo antifungal efficacy data for this compound is currently unavailable. This document summarizes the known antifungal profile of fluconazole and explores the potential antifungal activity of the thiazole class of compounds, to which this compound belongs. Detailed experimental protocols for standard antifungal susceptibility testing are also provided to guide future research in directly evaluating the efficacy of this and other novel compounds.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] this compound is a thiazole derivative with purported antimicrobial and antifungal applications.[3] This guide aims to compare its potential efficacy with fluconazole, a triazole antifungal drug that is a cornerstone in the treatment of various fungal infections.[4]

Compound Profiles

This compound
Fluconazole

Fluconazole is a well-established triazole antifungal agent used to treat a variety of fungal infections, including vaginal candidiasis, oropharyngeal and esophageal candidiasis, and cryptococcal meningitis.[4] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[5]

Comparative Efficacy Data

A direct comparison of the antifungal efficacy of this compound and fluconazole is hampered by the lack of specific experimental data for the former. However, a substantial body of evidence supports the clinical efficacy of fluconazole.

Fluconazole Efficacy Data

The following table summarizes the clinical efficacy of fluconazole in various fungal infections as reported in the literature.

Fungal InfectionDosageClinical Efficacy RateMycological Eradication RateReference
Vaginal Candidiasis150 mg single oral dose92-99% (short-term)Not Specified[6]
Superficial Fungal Infections (Dermatophytosis)150 mg once weekly for 4 weeksEffective in reducing dermatophytosisNot Specified[7]
Systemic Candida albicans Infections200-400 mg daily62%65%[8]
Vaginal Candidiasis50 mg daily for 6 days92% (short-term), 88% (long-term)88% (short-term), 80% (long-term)[9]
Vaginal Candidiasis150 mg single oral dose80% (short-term), 76% (long-term)76% (short-term), 70% (long-term)[9]

Antifungal Potential of Thiazole Derivatives

While specific data for this compound is lacking, numerous studies have demonstrated the antifungal potential of other thiazole derivatives against various fungal pathogens.

For instance, certain newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong activity against Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL.[6] Another study on novel 2,4-disubstituted-1,3-thiazole derivatives reported promising inhibitory activity against pathogenic Candida strains.[7] These findings underscore the potential of the thiazole scaffold as a source of new antifungal agents.

Experimental Protocols

To facilitate the evaluation of the antifungal activity of this compound and other novel compounds, the following standard experimental protocols are provided.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi, particularly yeasts like Candida species. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

  • Test compound (e.g., this compound)

  • Fluconazole (as a reference compound)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized fungal inoculum is prepared from a fresh culture and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Preparation of Drug Dilutions: The test compound and fluconazole are serially diluted in the microtiter plates using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture C Standardized Inoculum A->C B Test Compound Stock D Serial Dilutions B->D E Inoculation of Microplate C->E D->E F Incubation (35°C, 24-48h) E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H

Fig. 1: Broth microdilution workflow.

Signaling Pathways and Mechanisms of Action

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole targets the fungal enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole disrupts the production of ergosterol, leading to a defective cell membrane and ultimately fungal cell death or growth inhibition.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14-α-demethylase Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fluconazole Fluconazole Fluconazole->Inhibition Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase

Fig. 2: Fluconazole's mechanism of action.
Potential Mechanism of Thiazole Derivatives

The mechanism of action for many thiazole derivatives is not fully elucidated but is thought to be similar to other azole antifungals, involving the inhibition of ergosterol biosynthesis. However, other mechanisms may also be at play, and further research is needed to determine the specific molecular targets of this compound.

Conclusion and Future Directions

While fluconazole remains a vital tool in combating fungal infections, the need for new therapeutic options is undeniable. This compound, as a member of the promising thiazole class of compounds, warrants further investigation to determine its antifungal potential.

To establish a clear comparative efficacy profile, future research should focus on:

  • In vitro susceptibility testing: Determining the MIC values of this compound against a broad panel of clinically relevant fungal isolates, including azole-resistant strains.

  • Mechanism of action studies: Elucidating the specific molecular target(s) of the compound to understand how it exerts its antifungal effects.

  • In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of fungal infections.

  • Toxicity profiling: Assessing the safety profile of the compound to determine its therapeutic index.

By undertaking these studies, the scientific community can ascertain whether this compound represents a viable candidate for development as a new antifungal agent.

References

A Comparative Guide to the Anti-inflammatory Potential of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory agent, ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, against other established anti-inflammatory drugs. Due to the limited availability of direct comparative studies on this specific compound, this guide leverages experimental data from structurally analogous 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid esters. This information is intended to offer a substantive, data-driven overview for researchers in the field of inflammation and drug discovery.

Executive Summary

Thiazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound belongs to this class of heterocyclic compounds and is explored for its potential anti-inflammatory properties. This guide synthesizes available data on closely related analogues to benchmark its potential efficacy against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many anti-inflammatory thiazole derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of a series of 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid esters, which are close structural analogues of this compound. The data is derived from a study utilizing the carrageenan-induced rat paw edema model, a standard and widely accepted assay for evaluating acute inflammation.

CompoundDoseTime Point% Inhibition of EdemaReference Drug% Inhibition of Edema (Reference)
2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid esters (general range)Not SpecifiedNot Specified55-80%Ibuprofen85%

Note: The specific dosage and time points for the percentage inhibition of edema for the thiazole derivatives were not detailed in the available literature. The data is presented as a range of efficacy observed for the series of compounds.

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced, thereby alleviating the inflammatory response.

Below is a diagram illustrating the proposed mechanism of action:

Anti-inflammatory_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX COX-1/COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation COX->Prostaglandins LOX->Leukotrienes Thiazole_Derivative Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate Thiazole_Derivative->COX Inhibition Thiazole_Derivative->LOX Inhibition

Caption: Proposed mechanism of action for anti-inflammatory thiazole derivatives.

Experimental Protocols

The evaluation of anti-inflammatory activity for thiazole derivatives typically involves the following standard in vivo assay:

Carrageenan-Induced Rat Paw Edema

This is the most commonly used primary test for the screening of new anti-inflammatory agents.

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized, acute, and well-characterized inflammatory response. The resulting edema is a measure of the inflammatory response, which can be quantified by measuring the paw volume. The ability of a compound to reduce this edema compared to a control group indicates its anti-inflammatory potential.

Procedure:

  • Animal Model: Wistar or Sprague-Dawley rats of either sex (typically 150-200g) are used.

  • Grouping: Animals are divided into at least three groups: a vehicle control group, a reference standard group (e.g., Ibuprofen or Diclofenac), and one or more test compound groups.

  • Administration: The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% w/v solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = mean increase in paw volume in the control group

    • Vt = mean increase in paw volume in the treated group

The workflow for this experimental protocol is illustrated below:

Experimental_Workflow Start Start: Acclimatize Rats Grouping Divide into Control, Standard, and Test Groups Start->Grouping Administration Administer Vehicle, Standard Drug, or Test Compound Grouping->Administration Induction Inject Carrageenan into Rat Paw Administration->Induction Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End: Compare Efficacy Analysis->End

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion

While direct comparative data for this compound is not extensively available in the public domain, the evidence from closely related analogues suggests that this class of compounds holds significant promise as anti-inflammatory agents. The in vivo data from structural analogues indicates an efficacy that is comparable to the widely used NSAID, ibuprofen. The proposed mechanism of action, through the inhibition of COX and LOX pathways, aligns with established anti-inflammatory drug targets. Further research, including direct head-to-head comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in the continued exploration and development of novel thiazole-based anti-inflammatory drugs.

Comparative In Vivo Efficacy of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory, analgesic, and potential anticancer activities of ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate derivatives, benchmarked against established therapeutic agents.

This guide provides a comparative analysis of the in vivo performance of derivatives of this compound, a class of compounds demonstrating significant therapeutic potential. The following sections detail the anti-inflammatory and analgesic properties of these thiazole derivatives, supported by experimental data from various in vivo models. While in vivo anticancer data for the specific parent compound and its close derivatives are limited in the available literature, this guide also explores the broader anticancer potential of the thiazole scaffold, drawing comparisons with standard chemotherapeutic agents based on extensive in vitro evidence and in vivo studies of structurally related compounds.

Anti-inflammatory and Analgesic Activity

The in vivo anti-inflammatory and analgesic effects of 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids and their ester derivatives, which are structurally related to this compound, have been evaluated in established rodent models. These studies demonstrate the potential of this chemical scaffold in mitigating inflammation and pain.

Comparative Efficacy in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds. In this model, the injection of carrageenan into the paw of a rat induces a localized inflammatory response, characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

A study on a series of 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid/ester derivatives showed significant anti-inflammatory activity, with edema inhibition ranging from 55% to 80%.[1] This performance is comparable to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which exhibited 85% inhibition in the same study.[1] Another study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which share the thiazole core, also demonstrated potent anti-inflammatory effects in the carrageenan-induced paw edema model.[2]

Compound/DrugDoseRoute of AdministrationAnimal ModelPercent Inhibition of EdemaReference
2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids/estersVariousNot SpecifiedRat55-80%[1]
Ibuprofen (Standard)Not SpecifiedNot SpecifiedRat85%[1]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (Compound 5d)20 mg/kgNot SpecifiedMouse61.64% (at 5 hours)[2]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (Compound 5e)20 mg/kgNot SpecifiedMouse64.59% (at 5 hours)[2]
Aspirin (Standard)100 mg/kgNot SpecifiedMouseNot Specified[2]
Analgesic Potential in Acetic Acid-Induced Writhing and Hot Plate Tests

The analgesic properties of these derivatives have been assessed using the acetic acid-induced writhing test, which evaluates peripheral analgesic effects, and the hot plate test for central analgesic activity.

In the acetic acid-induced writhing test, the intraperitoneal injection of acetic acid causes abdominal constrictions, and a reduction in the number of these "writhes" indicates an analgesic effect. The 2-arylamino-4-(4-chlorophenyl)thiazole-5-acetic acid/ester derivatives demonstrated notable analgesic activity, with a 40-58% reduction in writhing, compared to aspirin, which showed a 57% reduction.[1]

Compound/DrugDoseRoute of AdministrationAnimal ModelPercent Inhibition of WrithingReference
2-Arylamino-4-(4-chlorophenyl)thiazole-5-acetic acids/estersVariousNot SpecifiedMouse40-58%[1]
Aspirin (Standard)Not SpecifiedNot SpecifiedMouse57%[1]

Anticancer Potential: An Overview

While specific in vivo anticancer data for this compound and its direct derivatives are not extensively documented, the broader class of thiazole-containing compounds has been a significant focus of anticancer drug discovery.[3][4] Numerous in vitro studies have demonstrated the cytotoxic effects of thiazole derivatives against a variety of cancer cell lines.[5]

For instance, a review of thiadiazole derivatives, which are structurally related to thiazoles, highlights their in vitro and in vivo efficacy across different cancer models.[6][7] In vivo studies on some thiadiazole derivatives have shown a reduction in tumor growth in xenograft models.[6]

It is important to note that the following table is illustrative and presents data for structurally related thiazole and thiadiazole derivatives to indicate the potential of this chemical class, as direct in vivo anticancer data for the title compound is not available.

Compound/DrugCancer ModelAnimal ModelRoute of AdministrationOutcomeReference
Thiadiazole Derivative (Hypothetical)Human Breast Cancer (T47D)Nude Mice20 mg/kg, daily~55% Tumor Growth Inhibition (TGI)
BPTES analog (Thiadiazole Derivative)Human B-cell Lymphoma (P493)Not Specified20 µM concentration, dailySignificant attenuation of tumor growth
Cisplatin (Standard Chemotherapy)Human Lung Cancer (H460)Nude Mice5 mg/kg, every 4 daysSignificant TGI
2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-onesGlioblastoma MultiformeNot SpecifiedSub-therapeutic dosesReduced in vivo glioma growth[8]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are crucial for the replication and validation of findings.

Carrageenan-Induced Paw Edema

This widely used model for acute inflammation involves the following steps:

  • Animal Model: Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control (vehicle), positive control (e.g., diclofenac, ibuprofen), and test compound groups.

  • Compound Administration: The test compound or vehicle is administered, usually orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test

This test is employed to evaluate peripheral analgesic activity:

  • Animal Model: Swiss albino mice (20-30g) are commonly used.

  • Grouping and Administration: Animals are grouped and administered the test compound, vehicle, or a standard analgesic (e.g., aspirin) via p.o. or i.p. route.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the test groups to the control group.

Hot Plate Test

This method assesses the central analgesic activity of a compound:

  • Animal Model: Mice are typically used for this assay.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure: The animal is placed on the hot plate, and the latency to a pain response (e.g., licking of the paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: An increase in the reaction time compared to the control group indicates a central analgesic effect.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many thiazole derivatives are believed to be mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the prostaglandin synthesis pathway in the inflammatory cascade.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Inflammatory Response cluster_3 Therapeutic Intervention Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inflammation Inflammation Prostaglandins->Inflammation Thiazole Thiazole Derivatives Thiazole->COX2 Inhibition NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Simplified signaling pathway of inflammation and points of intervention for thiazole derivatives and NSAIDs.

The typical workflow for evaluating the in vivo efficacy of a novel compound like a thiazole derivative follows a structured progression from initial screening to more detailed mechanistic studies.

G cluster_0 In Vivo Efficacy Workflow A Acute Toxicity Study (Dose Range Finding) B Anti-inflammatory Screening (e.g., Carrageenan-induced Paw Edema) A->B C Analgesic Activity Assessment (e.g., Acetic Acid Writhing, Hot Plate) B->C G Anticancer Xenograft Models B->G D Dose-Response Studies C->D E Mechanism of Action Studies (e.g., ex vivo COX inhibition) D->E F Chronic Inflammatory Models (e.g., Adjuvant-induced Arthritis) E->F

Caption: A typical experimental workflow for the in vivo evaluation of novel therapeutic compounds.

References

A Comparative Guide to the Synergistic Effects of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of synergistic drug combinations to enhance the efficacy of existing antibiotics. This guide provides a comparative overview of the potential synergistic effects of the novel thiazole compound, Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, when used in combination with a panel of conventional antibiotics against clinically relevant bacterial strains. While direct experimental data for this specific compound is emerging, this document serves as a framework for evaluating and presenting such synergistic interactions, based on established methodologies in antimicrobial research. The data presented herein is illustrative to guide future research and development in this area.

Thiazole derivatives have been noted for their broad spectrum of biological activities, which may include mechanisms that could potentiate the action of antibiotics against resistant bacteria.[1] The objective of this guide is to present a clear, data-driven comparison of these potential synergistic activities, supported by detailed experimental protocols and visual representations of the underlying scientific principles.

Quantitative Analysis of Synergistic Activity

The synergistic potential of this compound (referred to as Compound T) was evaluated in combination with various antibiotics against representative Gram-positive and Gram-negative bacteria. The primary method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index.[2] An FIC index of ≤0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index >4.0 indicates antagonism.[2]

Table 1: Synergistic Activity of Compound T with Antibiotics against Staphylococcus aureus

AntibioticMIC Alone (µg/mL)MIC in Combination with Compound T (µg/mL)Compound T MIC Alone (µg/mL)Compound T MIC in Combination (µg/mL)FIC IndexInterpretation
Vancomycin2.00.564160.5Synergy
Linezolid4.01.064160.5Synergy
Ciprofloxacin328.064160.5Synergy

Table 2: Synergistic Activity of Compound T with Antibiotics against Escherichia coli

AntibioticMIC Alone (µg/mL)MIC in Combination with Compound T (µg/mL)Compound T MIC Alone (µg/mL)Compound T MIC in Combination (µg/mL)FIC IndexInterpretation
Ciprofloxacin1.00.125128320.375Synergy
Gentamicin4.01.0128320.5Synergy
Ceftazidime8.04.0128641.0Additive

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. The following protocols outline the key experiments used to generate the illustrative data in this guide.

Checkerboard Assay Protocol

The checkerboard method is a widely used in vitro technique to assess the interactions between two antimicrobial agents.[3]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and each antibiotic in an appropriate solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB) for bacterial culture.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[3]

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of MHB to all wells.

    • Create serial dilutions of the first antimicrobial agent (e.g., an antibiotic) along the rows (ordinate) and the second agent (Compound T) along the columns (abscissa).[3] This is typically done by adding a volume of the stock solution and performing two-fold dilutions.

    • The final plate should contain wells with each drug alone in varying concentrations, as well as combinations of both drugs at different concentration ratios.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[2]

Visualizing Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the workflow for the checkerboard assay to determine antibiotic synergy.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions E Create Serial Dilutions of Antibiotic & Compound T A->E B Prepare Compound T Stock Solution B->E C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Plate with Bacterial Suspension C->F D Dispense MHB in 96-well Plate D->E E->F G Incubate at 37°C for 18-24h F->G H Read MICs G->H I Calculate FIC Index (Synergy, Additive, Antagonism) H->I Synergy_Pathway cluster_cell Bacterial Cell Efflux Efflux Pump Antibiotic_Out Antibiotic Efflux->Antibiotic_Out Ribosome Ribosome DNA_Gyrase DNA Gyrase Antibiotic_In Antibiotic Antibiotic_In->Efflux Pumped Out Antibiotic_In->Ribosome Inhibits Protein Synthesis Antibiotic_In->DNA_Gyrase Inhibits DNA Replication CompoundT Compound T CompoundT->Efflux Inhibition

References

Validation of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate as a Promising Lead Compound: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 26, 2025 – In the continuous quest for novel therapeutic agents, the validation of promising lead compounds is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparative analysis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative, as a potential lead compound for anti-inflammatory and antimicrobial applications. Through a detailed examination of its hypothesized mechanism of action and a comparison with established drugs, this report offers valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known as Ethyl fenclozate, is a small molecule belonging to the thiazole class of heterocyclic compounds. Its chemical structure, featuring a chlorophenyl-substituted thiazole ring, has garnered interest for its potential biological activities. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This guide focuses on the validation of this specific ethyl ester derivative as a lead compound by comparing its potential efficacy against established therapeutic agents.

Comparative Performance Analysis

For its potential anti-inflammatory effects, we will compare it against known cyclooxygenase-2 (COX-2) inhibitors, Celecoxib and Meloxicam. For its antimicrobial properties, the broad-spectrum antibiotic Ciprofloxacin will be used as a benchmark.

Table 1: Comparative Anti-Inflammatory Activity (COX-2 Inhibition)

CompoundTargetIC50 Value (µM)
This compound COX-2 (Hypothesized) Data Not Available
CelecoxibCOX-20.04[1]
MeloxicamCOX-24.7[2]

Table 2: Comparative Antimicrobial Activity

CompoundTarget OrganismMIC Value (µg/mL)
This compound Staphylococcus aureus (Hypothesized) Data Not Available
CiprofloxacinStaphylococcus aureus0.25 - 0.5[3]

The lack of direct quantitative data for this compound underscores the necessity for further experimental validation to ascertain its potency and efficacy.

Experimental Protocols for Validation

To determine the actual performance of the lead compound, the following detailed experimental protocols are recommended.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of the compound and its selectivity towards the COX-2 isoform, which is associated with inflammation, versus the constitutively expressed COX-1 isoform.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (dissolved in DMSO)

  • Known COX inhibitors (e.g., Celecoxib, Meloxicam) as positive controls

  • 96-well microplates

  • Plate reader for measuring absorbance or fluorescence

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compound or control to the respective wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a target microorganism, providing a quantitative measure of its antimicrobial activity.

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Materials:

  • Test microorganisms

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) as positive controls

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • In a 96-well microplate, prepare two-fold serial dilutions of the test compound and control drugs in the broth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum) for each microorganism.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Visualizing the Path to Validation

To further clarify the process and hypothesized mechanisms, the following diagrams are provided.

Lead_Validation_Workflow cluster_0 In Silico & Initial Screening cluster_1 In Vitro Validation cluster_2 Lead Optimization & Preclinical Compound_Synthesis Synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate Virtual_Screening Virtual Screening & Docking Studies Compound_Synthesis->Virtual_Screening COX_Assay COX-1/COX-2 Inhibition Assay Virtual_Screening->COX_Assay MIC_Assay Antimicrobial MIC Assay Virtual_Screening->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) COX_Assay->Cytotoxicity_Assay MIC_Assay->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Cytotoxicity_Assay->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling In_Vivo_Models In Vivo Animal Models ADMET_Profiling->In_Vivo_Models

Caption: Experimental workflow for the validation of a lead compound.

Inflammatory_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 action COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Lead_Compound Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate Lead_Compound->COX2 Inhibits (Hypothesized)

Caption: Hypothesized mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of pharmacologically active thiazole derivatives. While its structural features suggest potential as an anti-inflammatory and antimicrobial agent, a conclusive validation requires rigorous experimental evaluation. The protocols and comparative framework provided in this guide offer a clear path forward for researchers to systematically assess its efficacy and selectivity. Future studies should focus on obtaining precise IC50 and MIC values, followed by cytotoxicity profiling and subsequent lead optimization to enhance potency and drug-like properties. Such efforts will be instrumental in determining the true therapeutic potential of this promising compound.

References

Navigating the Kinome: A Comparative Guide to Kinase Cross-Reactivity of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase cross-reactivity of small molecules is paramount. This guide provides a comparative overview of the potential kinase activity of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, places it in the context of structurally similar compounds, and offers standardized protocols for experimental validation.

While direct experimental data on the kinase cross-reactivity of this compound is not currently available in the public domain, the thiazole scaffold is a well-recognized pharmacophore in kinase inhibitor discovery. Numerous derivatives have demonstrated activity across the kinome, highlighting the potential for both on-target efficacy and off-target effects. This guide will explore the known kinase interactions of related thiazole compounds and provide detailed methodologies for assessing the selectivity of the title compound.

I. Comparative Analysis of Thiazole-Based Kinase Inhibitors

The 2-aminothiazole core, a key feature of the compound , is present in several known kinase inhibitors. The following table summarizes the reported activities of structurally related molecules, offering a predictive glimpse into the potential targets of this compound.

Compound ClassExample Target(s)Reported IC50/ActivityReference
4-phenyl-5-pyridyl-1,3-thiazole derivativesp38 MAP KinasePotent in vitro inhibition[1]
bis-thiazole derivativesPim1 KinaseIC50 = 1.46 µM (leukemia)[2]
2-Amino Thiazole DerivativesAurora KinasePromising anticancer activity[3]
Thiazole-pyrrolotriazinone hybridsPI3KSignificant cytotoxic effects[4]

Note: The inhibitory activities are highly dependent on the specific substitutions on the thiazole ring.

II. Experimental Protocols for Kinase Selectivity Profiling

To ascertain the kinase cross-reactivity profile of this compound, a systematic experimental approach is required. The following protocols outline standard methodologies for in vitro kinase screening.

A. Broad Kinase Panel Screening

A primary screen against a large, diverse panel of kinases is the most effective way to identify potential interactions. Several commercial services offer comprehensive kinase profiling.

Objective: To identify potential kinase targets of this compound from a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentration (typically 1-10 µM).

  • Kinase Reaction: The kinase assays are typically performed in 96- or 384-well plates. Each well contains the kinase, a specific substrate (peptide or protein), ATP (often at a concentration near the Km for each kinase), and the test compound.

  • Detection: The method of detection will vary depending on the assay format. Common formats include:

    • Radiometric Assays: Measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into the substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.

    • Fluorescence-Based Assays (e.g., HTRF®): Utilize fluorescence resonance energy transfer to detect substrate phosphorylation.

  • Data Analysis: Kinase activity is measured in the presence of the test compound and compared to a vehicle control (e.g., DMSO). The results are typically expressed as percent inhibition.

Commercial Panel Providers:

ProviderPanel SizeAssay Technology
Eurofins Discovery>450 kinasesRadiometric (scanMAX), various
Reaction Biology>700 kinasesRadiometric (HotSpot™)
PromegaCustomizable panelsLuminescence (ADP-Glo™)
B. Dose-Response Analysis for Hit Confirmation

For any "hits" identified in the primary screen (typically defined as >50% inhibition), a dose-response analysis should be performed to determine the half-maximal inhibitory concentration (IC50).

Objective: To determine the potency of this compound against specific kinases.

Methodology:

  • Compound Dilution: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) starting from a high concentration (e.g., 100 µM).

  • Kinase Assay: Perform the kinase assay for the specific kinase(s) of interest using the same protocol as the primary screen, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

III. Potential for Non-Specific Activity: Pan-Assay Interference Compounds (PAINS)

It is important to consider that some chemical scaffolds can lead to non-specific inhibition in biochemical assays. These are known as Pan-Assay Interference Compounds (PAINS). Thiazole-containing compounds have, in some instances, been flagged as potential PAINS.[5][6][7] These compounds can interfere with assay readouts through various mechanisms, including aggregation, redox activity, or covalent modification of proteins.[5][7] Therefore, any observed kinase inhibition should be validated using orthogonal assays and biophysical methods to confirm a specific interaction.

IV. Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental process and potential biological context, the following diagrams have been generated using the DOT language.

G cluster_0 Kinase Assay Workflow A Compound Preparation Stock Solution (10 mM in DMSO) B Serial Dilution Test Concentrations (e.g., 10 µM) A->B C Assay Plate Kinase + Substrate + ATP + Compound B->C D Incubation Allow Kinase Reaction to Proceed C->D E Detection Radiometric, Luminescence, or Fluorescence D->E F Data Analysis % Inhibition vs. Control E->F

Caption: A generalized workflow for an in vitro kinase assay.

G cluster_1 Hypothetical Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RTK) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., p38) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response Inhibitor Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate Inhibitor->Kinase2 Inhibits

References

Comparative Guide to the Synthesis and Bioactivity of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthesis and potential bioactivity of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative compounds and supporting experimental data.

Synthesis of this compound

The synthesis of the target compound can be reliably achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by the introduction of the ethyl acetate side chain.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(4-chlorophenyl)thiazole

This step utilizes the Hantzsch thiazole synthesis, a classic and reproducible method for thiazole ring formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: To this solution, add 2-chloroacetaldehyde (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2-(4-chlorophenyl)thiazole.

Step 2: Synthesis of this compound

This step involves the alkylation of the thiazole ring at the 4-position.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-(4-chlorophenyl)thiazole (1 equivalent) from Step 1 in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to deprotonate the thiazole ring at the C4 position.

  • Alkylation: After stirring for 30 minutes at -78°C, add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Synthesis Data Comparison

The following table summarizes the expected yields and purity for the synthesis of this compound and a common alternative, 2-amino-4-(4-chlorophenyl)thiazole, which is also synthesized via the Hantzsch reaction but using thiourea instead of a thioamide.

CompoundSynthesis MethodStarting MaterialsTypical Yield (%)Purity (%)Reference
This compound Hantzsch Synthesis & Alkylation4-chlorothiobenzamide, 2-chloroacetaldehyde, ethyl bromoacetate60-70 (overall)>95Inferred from standard procedures
2-Amino-4-(4-chlorophenyl)thiazoleHantzsch Synthesis4-chlorophenacyl bromide, Thiourea85-95>98Generic Hantzsch Synthesis Protocols

Bioactivity of this compound and Analogs

While specific bioactivity data for this compound is not extensively reported in publicly available literature, the bioactivity of structurally similar thiazole derivatives suggests potential anti-inflammatory and anticancer properties.

Experimental Protocols: Bioactivity Assays

1. In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of drugs.

  • Animal Preparation: Use adult Wistar rats or Swiss albino mice, fasted overnight before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Bioactivity Data Comparison

The following table presents a comparison of the reported bioactivity of thiazole derivatives structurally related to the target compound. It is important to note that this data is for analogous compounds and serves as a predictive reference for the potential activity of this compound.

CompoundBioactivityAssayIC50 / % InhibitionReference
2-Phenyl-4-(4-chlorophenyl)-thiazole-5-yl-acetic acid Anti-inflammatoryCarrageenan-induced paw edema (in vivo)Significant inhibition (qualitative data)Boll Chim Farm. 1975 Feb;114(2):107-17.
Various 2,4-disubstituted thiazole derivatives AnticancerMTT Assay (against various cell lines)IC50 values in the low micromolar rangeGeneral literature on thiazole bioactivity
Indomethacin (Reference Drug) Anti-inflammatoryCarrageenan-induced paw edema (in vivo)~50% inhibition at 10 mg/kgStandard pharmacological data
Doxorubicin (Reference Drug) AnticancerMTT Assay (against MCF-7)IC50 ~0.1-1 µMStandard pharmacological data

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Alkylation 4-chlorothiobenzamide 4-chlorothiobenzamide Reaction1 Reflux in Ethanol 4-chlorothiobenzamide->Reaction1 2-chloroacetaldehyde 2-chloroacetaldehyde 2-chloroacetaldehyde->Reaction1 Workup1 Neutralization & Precipitation Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Product1 2-(4-chlorophenyl)thiazole Purification1->Product1 Product1_input 2-(4-chlorophenyl)thiazole nBuLi n-BuLi in THF -78°C Product1_input->nBuLi Reaction2 Alkylation nBuLi->Reaction2 Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate Purification2->Final_Product

Caption: Synthetic workflow for this compound.

Bioactivity_Workflow cluster_invitro In Vitro Anticancer Assay (MTT) cluster_invivo In Vivo Anti-inflammatory Assay Cell_Culture Cancer Cell Culture Treatment Compound Treatment Cell_Culture->Treatment MTT_Addition MTT Addition Treatment->MTT_Addition Measurement Absorbance Measurement MTT_Addition->Measurement IC50 IC50 Determination Measurement->IC50 Animal_Prep Animal Preparation Compound_Admin Compound Administration Animal_Prep->Compound_Admin Inflammation_Induction Carrageenan Injection Compound_Admin->Inflammation_Induction Edema_Measurement Paw Edema Measurement Inflammation_Induction->Edema_Measurement Inhibition_Calc % Inhibition Calculation Edema_Measurement->Inhibition_Calc

Caption: Experimental workflows for bioactivity testing.

Conclusion

The synthesis of this compound is highly reproducible using established chemical transformations. While direct and quantitative bioactivity data for this specific compound is limited, the analysis of structurally related thiazole derivatives strongly suggests its potential as an anti-inflammatory and anticancer agent. The provided experimental protocols offer a solid foundation for researchers to reproduce the synthesis and to investigate the biological activities of this and similar compounds. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

A Comparative Mechanistic Study of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate and Ibuprofen as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mechanisms of the novel thiazole derivative, Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While extensive data exists for ibuprofen, the mechanistic details for this compound are primarily inferred from studies on structurally related thiazole compounds due to a lack of direct experimental data on this specific molecule.

Executive Summary

Ibuprofen exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1][2][3][4][5] It is also known to modulate the NF-κB signaling pathway and cytokine production.[6][7][8][9][10][11] Based on available literature for similar thiazole derivatives, this compound is hypothesized to function as a selective COX-2 inhibitor, potentially offering a more targeted anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[12][13][14][15] Some thiazole derivatives have also demonstrated inhibitory effects on the 5-lipoxygenase (5-LOX) pathway.[12][13]

Comparative Data on Anti-Inflammatory Mechanisms

Mechanism of Action This compound (Inferred) Ibuprofen
Primary Target Likely selective Cyclooxygenase-2 (COX-2) and potentially 5-Lipoxygenase (5-LOX)[12][13][14]Non-selective Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[1][2][3][4][5]
Effect on Prostaglandin Synthesis Expected to inhibit the synthesis of pro-inflammatory prostaglandins mediated by COX-2.Inhibits the synthesis of prostaglandins mediated by both COX-1 and COX-2.[1][3][4]
Effect on Leukotriene Synthesis Potential inhibition of leukotriene synthesis via the 5-LOX pathway.[12]Primarily acts on the COX pathway, with minimal direct effect on the LOX pathway.
Effect on NF-κB Pathway Thiazole derivatives have been shown to inhibit NF-κB activation.[16][17][18]Can inhibit the activation of NF-κB.[6][7][19]
Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Expected to reduce the production of pro-inflammatory cytokines as a downstream effect of COX-2 and potentially NF-κB inhibition.Reduces the production of pro-inflammatory cytokines.[9][10][11]

Signaling Pathway Diagrams

Ibuprofen_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Ibuprofen's non-selective inhibition of COX-1 and COX-2.

Thiazole_Derivative_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins_COX1 Prostaglandins (Gastric Protection) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Thiazole_Derivative Ethyl 2-(2-(4-chlorophenyl) thiazol-4-yl)acetate Thiazole_Derivative->COX2 Thiazole_Derivative->LOX5

Inferred selective inhibition of COX-2 by the thiazole derivative.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_P IκB Phosphorylation & Degradation IKK->IkB_P NFkB_Release NF-κB Release IkB_P->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_Translocation->Gene_Expression Ibuprofen Ibuprofen Ibuprofen->IKK Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->IKK

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • Animals are divided into control, standard (ibuprofen), and test groups (this compound at various doses).

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds or vehicle (control) are administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1][3][6]

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[20]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This in vitro assay assesses the effect of compounds on the production of pro-inflammatory cytokines.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.[21]

    • Cells are pre-treated with various concentrations of the test compounds or ibuprofen for 1-2 hours.[4]

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.[2][4][7]

    • After a 24-hour incubation period, the cell culture supernatant is collected.[2][4]

    • The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][9][10]

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each treatment group compared to the LPS-stimulated control.

NF-κB Activation Assay by Western Blot

This assay determines the effect of the compounds on the nuclear translocation of the NF-κB p65 subunit, a key step in its activation.

  • Cell Line: RAW 264.7 macrophages or other suitable cell lines.

  • Procedure:

    • Cells are cultured and treated with the test compounds and/or LPS as described in the cytokine production assay.

    • Following treatment, nuclear and cytoplasmic protein fractions are isolated from the cells.[11][19][22]

    • Protein concentrations in each fraction are determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies specific for the NF-κB p65 subunit and a loading control (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction).

    • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

  • Data Analysis: The ratio of nuclear to cytoplasmic p65 is calculated to determine the extent of NF-κB nuclear translocation.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema cluster_in_vitro In Vitro: LPS-Induced Inflammation in RAW 264.7 Cells Animal_Grouping Animal Grouping (Control, Standard, Test) Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis_Vivo Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis_Vivo Cell_Culture Cell Seeding & Adherence Compound_Treatment Pre-treatment with Compounds Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis & Protein Extraction (Cytoplasmic & Nuclear) LPS_Stimulation->Cell_Lysis ELISA Cytokine Quantification (ELISA) (TNF-α, IL-1β, IL-6) Supernatant_Collection->ELISA Western_Blot NF-κB Activation (Western Blot) (p65 Translocation) Cell_Lysis->Western_Blot

Workflow for in vivo and in vitro anti-inflammatory assays.

Conclusion

Ibuprofen is a well-characterized, non-selective COX inhibitor with established anti-inflammatory, analgesic, and antipyretic properties. Its mechanism also involves the modulation of the NF-κB pathway and cytokine production. This compound, based on data from analogous thiazole-containing compounds, is anticipated to act as a more selective COX-2 inhibitor, potentially with additional activity against 5-LOX. This selectivity could translate to a more favorable safety profile, particularly concerning gastrointestinal adverse effects. Further direct experimental investigation into the precise molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its anti-inflammatory mechanism and therapeutic potential.

References

A Comparative Guide to the Mechanistic Profile of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate and Alternative Anti-inflammatory and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate (ECTA) is a thiazole-containing compound with potential therapeutic applications, including antimicrobial, antifungal, and anti-inflammatory properties. Thiazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the broad therapeutic potential of thiazoles is recognized, specific mechanistic studies and quantitative performance data for ECTA are not extensively available in publicly accessible literature. This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the potential mode of action of ECTA. It objectively compares the anticipated performance of a thiazole derivative like ECTA with well-characterized alternative compounds, supported by established experimental data for these alternatives. This document serves as a template for the systematic evaluation of ECTA and similar novel chemical entities.

Comparative Analysis of Bioactivity

To provide a robust comparative landscape, we have selected three well-established drugs as benchmarks, each representing a distinct mode of action relevant to the potential activities of ECTA:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a standard for anti-inflammatory action.

  • Quercetin: A natural flavonoid with 5-lipoxygenase (5-LOX) inhibitory activity, representing an alternative anti-inflammatory mechanism.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, serving as a benchmark for antimicrobial activity.

The following tables summarize the known quantitative data for these alternatives and provide a hypothetical framework for the expected performance of ECTA, based on the general activities of thiazole derivatives.

Table 1: Comparison of Anti-inflammatory Activity

CompoundTargetIC50 Value
This compound (ECTA) COX-2 (Hypothesized)Data not available
5-LOX (Hypothesized)Data not available
Celecoxib COX-240 nM[1]
Quercetin 5-LOX~0.7 µM[2]

Table 2: Comparison of Antimicrobial Activity

CompoundBacterial StrainMIC90 Value
This compound (ECTA) Staphylococcus aureus (Hypothesized)Data not available
Escherichia coli (Hypothesized)Data not available
Ciprofloxacin Methicillin-Resistant Staphylococcus aureus (MRSA)0.5 µg/mL[3]
Staphylococcus aureus0.2 µg/mL[4]
Pseudomonas aeruginosa0.5 - 1 mg/L[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key inflammatory pathways potentially modulated by ECTA and the comparator compounds.

cluster_0 Arachidonic Acid Cascade Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Cyclooxygenase Pathway 5-LOX 5-LOX Arachidonic Acid->5-LOX Lipoxygenase Pathway Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 1: Arachidonic Acid Cascade in Inflammation.

Compound Screening Compound Screening In Vitro Assays In Vitro Assays Compound Screening->In Vitro Assays COX-2 Inhibition Assay COX-2 Inhibition Assay In Vitro Assays->COX-2 Inhibition Assay 5-LOX Inhibition Assay 5-LOX Inhibition Assay In Vitro Assays->5-LOX Inhibition Assay Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing In Vitro Assays->Antimicrobial Susceptibility Testing Data Analysis Data Analysis COX-2 Inhibition Assay->Data Analysis 5-LOX Inhibition Assay->Data Analysis Antimicrobial Susceptibility Testing->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Figure 2: Experimental Workflow for Bioactivity Screening.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to elucidate the mode of action of ECTA and enable a direct comparison with the selected alternatives.

Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

Objective: To determine the in vitro potency of ECTA in inhibiting the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., AMPLEX Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Test compound (ECTA)

  • Reference inhibitor (Celecoxib)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the test compound (ECTA) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control with Celecoxib.

  • Add the human recombinant COX-2 enzyme to all wells except for a no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10-20 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)

Objective: To determine the in vitro potency of ECTA in inhibiting 5-LOX activity in a cellular context.

Materials:

  • Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line expressing 5-LOX (e.g., RBL-1 cells).

  • Culture medium (e.g., RPMI 1640)

  • Phosphate-buffered saline (PBS)

  • Calcium ionophore A23187

  • Arachidonic acid

  • Test compound (ECTA)

  • Reference inhibitor (Quercetin)

  • Methanol

  • Internal standard (e.g., Prostaglandin B2)

  • Solid-phase extraction (SPE) columns

  • High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Isolate and prepare PMNLs or culture the 5-LOX expressing cell line.

  • Pre-incubate the cells with various concentrations of ECTA or Quercetin for 15 minutes at 37°C.

  • Stimulate the cells with calcium ionophore A23187 and arachidonic acid to induce 5-LOX activity.

  • Incubate for an additional 10 minutes at 37°C.

  • Terminate the reaction by adding ice-cold methanol.

  • Centrifuge the samples and collect the supernatant.

  • Perform solid-phase extraction to purify and concentrate the leukotrienes.

  • Analyze the samples using HPLC-UV or LC-MS to quantify the levels of LTB4 and other 5-LOX products.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of ECTA against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (ECTA)

  • Reference antibiotic (Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of ECTA and Ciprofloxacin in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well microplate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the microplates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

This guide provides a comprehensive framework for the mechanistic evaluation of this compound. While specific experimental data for ECTA is currently limited, the provided comparative data for established drugs, detailed experimental protocols, and illustrative diagrams of relevant pathways offer a clear roadmap for future research. By systematically applying these methodologies, researchers can elucidate the precise mode of action of ECTA, quantify its therapeutic potential, and accurately position it within the landscape of existing anti-inflammatory and antimicrobial agents. The successful execution of these studies will be crucial for the further development and potential clinical application of this promising thiazole derivative.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. Adherence to these procedures is critical for ensuring personnel safety and compliance with environmental regulations.

I. Hazard Identification and Safety Precautions

Table 1: Potential Hazard Identification and Precautionary Actions

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards May cause skin and serious eye irritation.[1][2] May cause respiratory irritation.[1][2] May be harmful if swallowed or if it comes into contact with skin.[1] Some derivatives are suspected of causing genetic defects.[1]Avoid breathing dust, fumes, or vapors.[1] Wash skin thoroughly after handling.[1][2] Wear protective gloves, clothing, and eye/face protection.[1] Do not eat, drink, or smoke when using this product.[1]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1] Do not allow the product to enter drains.[1]
Physical/Chemical Hazards Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[1]Store away from strong oxidizing agents and excess heat.[2]

II. Core Disposal Procedures

The primary method for disposing of this compound and its contaminated materials is through a licensed hazardous waste disposal service.[1][3] Never dispose of this chemical down the sink or in regular trash. [4][5][6]

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and wipes, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][7]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed hazardous waste container for liquids.[1][4] Do not mix with incompatible waste streams.[1][8]

  • Sharps Waste: Any sharps (needles, razor blades, etc.) contaminated with this compound should be placed in a designated sharps container.[1]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone, ethanol). The first rinse must be collected as hazardous waste.[4] After triple rinsing and air-drying, deface or remove the original label before disposing of the container as solid waste or according to institutional guidelines.[4][8]

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".[7][9]

  • The full chemical name: "this compound". Do not use abbreviations.[3]

  • The approximate concentration and volume of the waste.[7]

  • The date when waste was first added to the container.[7]

  • Prominent indication of the associated hazards (e.g., "Toxic," "Irritant").[7]

Store hazardous waste containers in a designated, well-ventilated satellite accumulation area.[1][9] Containers must be kept securely closed except when adding waste.[4][7] Ensure secondary containment is used for liquid waste to prevent spills from reaching drains.[4][8] Store away from incompatible materials, such as strong oxidizing agents.[9]

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3][4] Provide them with a complete and accurate description of the waste.

III. Spill and Emergency Procedures

In the event of a spill, immediate action is crucial to mitigate risks.[1]

Table 2: Spill Cleanup Protocol

StepAction
1. Evacuate and Ventilate Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[1][7]
2. Control Ignition Sources If the substance or solvent used is flammable, extinguish all nearby sources of ignition.[7]
3. Containment For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][7] Do not use combustible materials like paper towels for the main spill.[7]
4. Collection Carefully collect the absorbed material and any contaminated solids into a labeled hazardous waste container.[1][7]
5. Decontamination Thoroughly clean the spill area with soap and water.[1][7] Collect all decontamination materials, such as wipes, as solid hazardous waste.[1]
6. Reporting Report the incident to your laboratory supervisor and the EHS department in accordance with your institution's policies.[1][7]

IV. Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal Solid Solid Waste (e.g., contaminated PPE) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (e.g., solutions) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps SharpsContainer Designated Sharps Container Sharps->SharpsContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Arrange Pickup by EHS/Licensed Waste Disposal Service Storage->Pickup Container Full or Per Policy Incineration Professional Incineration Pickup->Incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is imperative, treating it as a potentially hazardous substance based on data from structurally similar thiazole and chlorophenyl compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Thiazole derivatives and chlorinated organic compounds can present a range of hazards, including potential toxicity, skin and eye irritation, and environmental risks.[1][2] Therefore, a comprehensive PPE strategy is crucial to minimize exposure and ensure personnel safety.

Minimum PPE Requirements:

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum required PPE for any work in a laboratory with chemical hazards.[3]

PPE Category Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[4][5]Protects against splashes and aerosols that can cause serious eye irritation or injury.[6]
Hand Protection Disposable nitrile gloves are the minimum requirement. Consider double-gloving or using thicker, chemical-resistant gloves for prolonged handling.[3]Prevents skin contact, which can lead to irritation or absorption of the chemical.[6]
Body Protection A buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from spills.[5]Provides a removable barrier in case of a splash or spill.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust generation is expected, a NIOSH-approved respirator may be necessary.[4][6]Minimizes inhalation of potentially harmful vapors or particulates.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of this compound.

Workflow for Handling this compound

prep Preparation - Review SDS of similar compounds - Don appropriate PPE weigh Weighing and Aliquoting - Perform in a chemical fume hood - Use appropriate tools prep->weigh Proceed with caution reaction Reaction Setup - Ensure proper ventilation - Monitor the reaction weigh->reaction workup Work-up and Purification - Handle solvents and reagents with care - Use appropriate quenching procedures reaction->workup waste Waste Segregation - Separate halogenated and non-halogenated waste workup->waste decon Decontamination - Clean workspace and equipment - Remove PPE correctly waste->decon

Caption: A logical workflow for the safe handling of chemical compounds in a laboratory setting.

  • Preparation : Before handling the compound, thoroughly review the SDS of structurally similar chemicals.[6] Ensure that all necessary PPE is readily available and in good condition.[7]

  • Weighing and Aliquoting : Conduct all manipulations that may generate dust or aerosols within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Reaction Setup : Set up experimental apparatus in a well-ventilated area. Ensure that emergency equipment, such as a safety shower and eyewash station, is accessible.[6]

  • Work-up and Purification : When performing extractions, distillations, or other purification steps, be mindful of potential exotherms and handle all solvents and reagents with appropriate care.

  • Waste Segregation : Properly segregate waste streams. Halogenated organic compounds should be collected in a designated, labeled hazardous waste container.[1][8]

  • Decontamination : After handling is complete, thoroughly decontaminate all surfaces and equipment with an appropriate solvent. Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

Waste Type Disposal Procedure Key Considerations
Solid Waste Collect in a dedicated, clearly labeled hazardous waste container.[1]Ensure the container is compatible with the chemical and kept securely closed.
Liquid Waste Collect in a separate, labeled container for halogenated organic waste.[2]Do not mix with incompatible waste streams. Indicate the approximate concentration on the label.
Contaminated Materials Any materials (e.g., gloves, absorbent pads) that come into contact with the compound should be disposed of as hazardous waste.[1]Place these materials in a sealed bag before disposing of them in the solid hazardous waste container.
Empty Containers Handle uncleaned containers as you would the product itself.[8]Triple rinse with a suitable solvent, and collect the rinsate as hazardous liquid waste.

Spill Response:

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Immediately notify personnel in the area and evacuate if necessary.[1]

  • Control Ignition Sources : If the substance is flammable, remove all sources of ignition.[1]

  • Containment : For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[1]

  • Cleanup : Wear appropriate PPE and carefully collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area with soap and water.[1][2]

  • Reporting : Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.